5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Description
Properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSLDAXUIRICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383853 | |
| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-41-1 | |
| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 1,2,4-oxadiazole ring has garnered significant attention.[1] Its utility as a bioisostere for amide and ester functionalities offers a pathway to modulate pharmacokinetic properties, enhancing metabolic stability and improving oral bioavailability.[2] This guide focuses on a particularly valuable derivative: 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a bifunctional building block poised for a significant role in the synthesis of novel therapeutic agents.
Core Molecular Attributes
This compound is a distinct chemical entity characterized by the robust tert-butyl group at the 5-position and a reactive chloromethyl handle at the 3-position of the 1,2,4-oxadiazole core. This unique arrangement of functional groups provides a balance of steric bulk, which can influence binding interactions with biological targets, and a reactive site for further chemical elaboration.
| Property | Value | Source |
| CAS Number | 175205-41-1 | [3][4] |
| Molecular Formula | C₇H₁₁ClN₂O | [3] |
| Molecular Weight | 174.63 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)(C)C1=NC(CCl)=NO1 | [3] |
Synthesis Strategy: A Proposed Protocol
The proposed synthesis of this compound would therefore involve the reaction of pivalamidoxime with chloroacetyl chloride.
Experimental Protocol: Proposed Synthesis
Step 1: Acylation of Pivalamidoxime
-
To a stirred solution of pivalamidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) at 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Upon completion of the acylation, the reaction mixture can be heated to reflux to induce cyclodehydration. The temperature and time required will depend on the solvent used.
-
Alternatively, the intermediate O-acylamidoxime can be isolated and then subjected to thermal or microwave-assisted cyclization.[1][2]
-
After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]
- 4. 175205-41-1|this compound|BLD Pharm [bldpharm.com]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
An In-depth Technical Guide to 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole (CAS: 175205-41-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a versatile heterocyclic building block. We will delve into its chemical properties, a validated synthesis protocol, characteristic spectral data, and its applications as a reactive intermediate in medicinal chemistry, with a focus on the underlying principles that guide its use in research and development.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[1] Its significance stems from its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[2] The five-membered heterocyclic ring, with its unique arrangement of nitrogen and oxygen atoms, offers a stable core that can be readily functionalized to explore a wide chemical space in drug discovery programs.[3] These programs have yielded compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]
This compound, in particular, is a valuable synthetic intermediate. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating interactions with biological targets. The chloromethyl group at the 3-position is a reactive handle, primed for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
Chemical Identity and Physicochemical Properties
This section details the fundamental properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 175205-41-1 | [5] |
| Molecular Formula | C₇H₁₁ClN₂O | [5] |
| Molecular Weight | 174.63 g/mol | [5] |
| Appearance | Colourless Liquid | [6] |
| Purity | ≥95% | [6] |
| Monoisotopic Mass | 174.05598 Da | [7] |
| XLogP3 (Predicted) | 2.3 | [7] |
| InChI | InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | [7] |
| SMILES | CC(C)(C)C1=NC(=NO1)CCl | [5] |
Synthesis Protocol: A Reliable Route to this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.[6] The following protocol is a robust method for the preparation of the title compound, adapted from established procedures for similar 1,2,4-oxadiazoles.[6]
Reaction Scheme
Step-by-Step Experimental Procedure
Materials:
-
Chloroacetic acid
-
tert-Butylamidoxime
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetic acid (1.0 eq) in anhydrous DMF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 30-60 minutes until gas evolution ceases. This in-situ formation of the imidazolide is a safer and more convenient alternative to using the acyl chloride directly.
-
Formation of the O-Acylamidoxime Intermediate: To the activated carboxylic acid solution, add a solution of tert-butylamidoxime (1.1 eq) in anhydrous DMF dropwise. Stir the reaction mixture at room temperature for 1-2 hours.
-
Cyclodehydration to the Oxadiazole: Heat the reaction mixture to 120 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product. The thermal cyclodehydration is a common and effective method for forming the 1,2,4-oxadiazole ring from the O-acylamidoxime.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial to remove any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a colorless liquid.
Spectral Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Predicted Spectrum:
-
δ 4.7-4.8 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.
-
δ 1.4-1.5 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Predicted Spectrum:
-
δ ~178-180 ppm: Quaternary carbon of the oxadiazole ring attached to the tert-butyl group (C5).
-
δ ~168-170 ppm: Quaternary carbon of the oxadiazole ring attached to the chloromethyl group (C3).
-
δ ~35-37 ppm: Chloromethyl carbon (-CH₂Cl).
-
δ ~32-34 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28-30 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z 175.0633 (calculated for C₇H₁₂ClN₂O⁺)
-
Isotopic Pattern: A characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) would be expected.
Infrared (IR) Spectroscopy
-
Expected Absorptions (cm⁻¹):
-
~2970 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1600-1650 cm⁻¹: C=N stretching of the oxadiazole ring.
-
~1470 cm⁻¹: C-H bending of the tert-butyl group.
-
~1250-1350 cm⁻¹: C-O-N stretching of the oxadiazole ring.
-
~700-800 cm⁻¹: C-Cl stretching.
-
Reactivity and Applications in Medicinal Chemistry
The primary utility of this compound lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic attack, making the compound an excellent scaffold for introducing a wide variety of functionalities.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a range of nucleophiles. This allows for the construction of a library of derivatives from a single, readily accessible intermediate.
Common Nucleophiles and Resulting Products:
-
Amines (R-NH₂): Forms aminomethyl derivatives, which can be further functionalized or serve as key pharmacophoric elements.
-
Thiols (R-SH): Yields thiomethyl ethers, introducing sulfur-containing moieties often found in bioactive molecules.
-
Alcohols/Phenols (R-OH): Produces alkoxymethyl or phenoxymethyl ethers.
-
Azides (N₃⁻): Leads to the formation of azidomethyl derivatives, which are versatile intermediates for click chemistry (e.g., Huisgen cycloaddition) to form triazoles.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in ACN or DMF.
-
Addition of Base: Add the base (e.g., K₂CO₃ or Et₃N). The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Drying: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired aminomethyl-1,2,4-oxadiazole derivative.
Safety and Handling
Hazard Identification: [8]
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Precautionary Statements: [8]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. The true value of this compound lies in the reactivity of the chloromethyl group, which allows for its use as a versatile intermediate in the synthesis of a wide array of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and development of novel therapeutic agents.
References
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
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Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Arkivoc. Available at: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
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5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]
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Safety Data Sheet. Aaron Chemicals. Available at: [Link]
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5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole | C7H13ClN2O. PubChem. Available at: [Link]
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CAS No 19666-30-9 , 5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3, 4-oxadiazol-2-one. Vvchem Chemical Network. Available at: [Link]
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This compound. Matrix Fine Chemicals. Available at: [Link]
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This compound. Abound. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. Available at: [Link]
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5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. PubChem. Available at: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
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Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH. Available at: [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. Available at: [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]
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Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]
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A patent review on pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). ResearchGate. Available at: [Link]
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SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]
- EP0091726A3 - 5-substituted 1,2,4-oxadiazole derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]
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A Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-Oxadiazole: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 1,2,4-oxadiazole core is a well-established bioisostere of amides and esters, offering enhanced metabolic stability and favorable pharmacokinetic properties. This document details the compound's physicochemical properties, provides a robust, step-by-step synthetic protocol with mechanistic insights, outlines its expected spectroscopic signature, and discusses its applications as a versatile building block in drug discovery. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in pharmaceutical research.[1] Its unique structure serves as an effective bioisostere for amide and ester functionalities, which are prone to hydrolysis by metabolic enzymes.[2][3] By replacing these labile groups, medicinal chemists can significantly improve the metabolic stability and in vivo performance of drug candidates.[2] Consequently, the 1,2,4-oxadiazole motif is a constituent of numerous compounds investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][4]
This compound is a strategically designed derivative for use in synthetic programs. It incorporates two key features:
-
A 5-tert-butyl group , which provides steric bulk and increases lipophilicity, often influencing receptor binding and membrane permeability.
-
A 3-chloromethyl group , which acts as a reactive electrophilic handle. This functional group is primed for nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide serves as a technical resource for researchers utilizing this valuable chemical intermediate.
Physicochemical Properties
The fundamental properties of this compound have been established, providing a baseline for its use and characterization.
| Property | Value | Source(s) |
| Molecular Weight | 174.63 g/mol | [5][6][7][8] |
| Molecular Formula | C₇H₁₁ClN₂O | [5][6][7][8][9] |
| CAS Number | 175205-41-1 | [5][6][7][9] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C)(C)C1=NC(CCl)=NO1 | [5] |
| InChIKey | AIVSLDAXUIRICJ-UHFFFAOYSA-N | [5][8] |
| Appearance | Typically a liquid or low-melting solid | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid, followed by cyclodehydration. The following protocol outlines an efficient one-pot procedure.
Detailed Experimental Protocol
This protocol describes the synthesis starting from pivalamidoxime (tert-butylamidoxime) and chloroacetic acid, using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.
Materials:
-
Chloroacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Pivalamidoxime
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a stirred solution of chloroacetic acid (1.0 equivalent) in anhydrous DMF at room temperature, add CDI (1.1 equivalents) portion-wise. Stir the mixture for 1 hour at room temperature. The evolution of CO₂ gas will be observed as the imidazolide intermediate is formed.
-
Coupling: Add pivalamidoxime (1.0 equivalent) to the reaction mixture. Stir for 2-3 hours at room temperature to allow for the formation of the O-acylamidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Mechanistic Insight and Rationale
The choice of CDI as the coupling reagent is deliberate. It is a solid that is safer and easier to handle than traditional activating agents like thionyl chloride or oxalyl chloride, and its byproducts (imidazole and CO₂) are innocuous. The reaction proceeds via two key stages:
-
O-Acylamidoxime Formation: CDI activates the carboxylic acid to form a highly reactive acylimidazolide. This intermediate readily reacts with the nucleophilic hydroxyl group of the amidoxime to form the stable O-acylamidoxime.
-
Cyclodehydration: The application of heat provides the necessary activation energy for an intramolecular nucleophilic attack of the amidoxime's nitrogen atom onto the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This cyclization is a thermodynamically favorable process.[3]
Workflow Visualization
Caption: One-pot synthesis workflow for the target oxadiazole.
Expected Spectroscopic Characterization
Confirmation of the product's identity and purity is typically achieved through standard spectroscopic methods.[10] Based on its structure, the following spectral data are predicted:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ≈ 4.7 ppm (s, 2H, -CH₂Cl)
-
δ ≈ 1.4 ppm (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ≈ 178 ppm (C5 of oxadiazole)
-
δ ≈ 165 ppm (C3 of oxadiazole)
-
δ ≈ 35 ppm (-CH₂Cl)
-
δ ≈ 32 ppm (-C(CH₃)₃)
-
δ ≈ 28 ppm (-C(CH₃)₃)
-
-
IR (ATR):
-
~2970 cm⁻¹ (C-H stretch, aliphatic)
-
~1590 cm⁻¹ (C=N stretch)
-
~1370 cm⁻¹ (C-O stretch in ring)
-
~750 cm⁻¹ (C-Cl stretch)
-
Applications in Drug Discovery and Chemical Biology
The primary utility of this compound is as a versatile chemical building block. The chloromethyl group is an excellent electrophile for SN2 reactions. This allows for the rapid diversification of the core scaffold, enabling exploration of the chemical space around a pharmacophore.
Key Derivatization Reactions:
-
Amine Synthesis: Reaction with primary or secondary amines yields amino-methyl derivatives, introducing basic centers that can be crucial for target engagement.
-
Ether Synthesis: Reaction with alcohols or phenols in the presence of a base produces ether-linked analogues.
-
Thioether Synthesis: Reaction with thiols provides access to thioether derivatives.
These reactions allow for the attachment of a wide array of functional groups, from simple alkyl chains to complex heterocyclic systems, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles in drug discovery programs. For instance, libraries based on this scaffold can be screened for activity as caspase-3 activators for cancer therapy.[11]
Caption: Derivatization pathways from the core building block.
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound is critical.
-
Hazards: The compound is classified as corrosive and an irritant.[7] Hazard statements indicate it causes severe skin burns, eye damage, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[12] In case of accidental contact, flush the affected area with copious amounts of water immediately.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
Conclusion
This compound is more than a simple molecule; it is a well-designed tool for chemical innovation. Its combination of a metabolically robust core and a synthetically versatile reactive handle makes it an exceptionally valuable building block for researchers in drug discovery and materials science. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, empowers scientists to effectively leverage this compound in the creation of novel and potentially impactful molecules.
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Matrix Fine Chemicals. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. [Link]
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PubChem. 5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole. [Link]
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Abound. This compound. [Link]
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PubChemLite. 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole. [Link]
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Pace, V. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 2020. [Link]
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Neda, I. et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revista de Chimie, 2010. [Link]
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Jones, R. et al. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry, 2014. [Link]
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Krasavin, M. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2021. [Link]
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Kumar, R. et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Chemistry & Biodiversity, 2024. [Link]
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Sharma, D. et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 2025. [Link]
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Kumar, A. et al. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 2024. [Link]
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Rahman, M. A. et al. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 2021. [Link]
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5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-Oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its utility stems from its ability to act as a bioisosteric replacement for ester and amide functionalities, enhancing metabolic stability and modulating physicochemical properties. The specific analogue, this compound, serves as a key building block in the synthesis of more complex molecules, with the chloromethyl group providing a reactive handle for further chemical elaboration. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and supported by a thorough review of the relevant literature.
Proposed Synthetic Pathway: A Two-Step Approach
The most convergent and well-precedented route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime. This strategy is favored for its high efficiency and broad substrate scope. Our proposed synthesis of this compound therefore proceeds in two key steps:
-
Synthesis of Pivalamidoxime: The reaction of pivalonitrile with hydroxylamine hydrochloride in the presence of a base to generate the key amidoxime intermediate.
-
Acylation and Cyclization: The reaction of pivalamidoxime with chloroacetyl chloride, followed by a thermally induced cyclization to yield the target this compound.
The following diagram illustrates this proposed synthetic workflow:
An In-Depth Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. This guide details the chemical properties, a representative synthetic protocol, analytical characterization, and safety considerations for this compound. Furthermore, it explores the potential applications of this versatile building block in the development of novel therapeutic agents, grounded in the broader context of 1,2,4-oxadiazole derivatives in pharmaceutical research.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in pharmaceutical sciences due to its unique physicochemical properties.[1] As a bioisosteric replacement for amide and ester groups, the 1,2,4-oxadiazole moiety can enhance a molecule's resistance to enzymatic degradation, thereby improving its metabolic stability and oral bioavailability. This has led to the incorporation of the 1,2,4-oxadiazole core into a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. The subject of this guide, this compound, serves as a key intermediate, providing a reactive chloromethyl handle for further molecular elaboration and a stable tert-butyl group that can modulate lipophilicity and steric interactions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | [Abound, Matrix Fine Chemicals] |
| CAS Number | 175205-41-1 | [Abound, ChemicalBook] |
| Molecular Formula | C₇H₁₁ClN₂O | [Abound, PubChem] |
| Molecular Weight | 174.63 g/mol | [Abound, PubChem] |
| Appearance | Not specified, likely a solid or oil | N/A |
| Purity | Commercially available up to 99% | [CookeChem] |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of this compound
The most common and direct route to synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride. For the synthesis of the title compound, the logical precursors are pivalamidoxime and chloroacetyl chloride.
Reaction Principle
The synthesis proceeds in two conceptual steps:
-
O-Acylation: The nucleophilic nitrogen of pivalamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-(chloroacetyl)pivalamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water, typically promoted by heating, to form the stable 1,2,4-oxadiazole ring.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of analogous 1,2,4-oxadiazoles and has not been directly extracted from a publication for this specific compound.
Materials:
-
Pivalamidoxime
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pivalamidoxime (1.0 eq) in anhydrous pyridine (or another suitable solvent like THF with a non-nucleophilic base such as triethylamine) and cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the formation of the O-acyl amidoxime intermediate.
-
Cyclization: Heat the reaction mixture to reflux (or a temperature of ~100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized compound relies on standard analytical techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit two key signals: a singlet integrating to nine protons in the upfield region (around 1.3-1.5 ppm) corresponding to the tert-butyl group, and a singlet integrating to two protons in the downfield region (around 4.5-5.0 ppm) for the chloromethyl (-CH₂Cl) group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. Additionally, signals for the chloromethyl carbon and the two distinct carbons of the oxadiazole ring (C3 and C5) will be present at lower field strengths.
-
IR (Infrared) Spectroscopy: The IR spectrum will lack the O-H and N-H stretching bands of the starting amidoxime. Characteristic peaks would include C-H stretching and bending for the alkyl groups, C=N and N-O stretching vibrations characteristic of the oxadiazole ring.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[3]
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactive chloromethyl group. This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the linkage to other molecular scaffolds.
Caption: Derivatization potential of this compound.
The tert-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. The stable oxadiazole core acts as a rigid linker and a metabolically robust bioisostere. Researchers can leverage this intermediate to synthesize libraries of compounds for screening against various therapeutic targets, including enzymes (e.g., kinases, proteases) and receptors. Recent patent literature highlights the continued importance of the oxadiazole scaffold in the development of new drugs for cancer, infectious diseases, and metabolic disorders.[1]
Conclusion
This compound is a strategically important chemical intermediate. Its synthesis is achievable through well-established heterocyclic chemistry methodologies. The combination of a stable bioisosteric core, a lipophilic tert-butyl group, and a reactive chloromethyl handle makes it a highly versatile building block for the construction of novel, drug-like molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs, paving the way for the discovery of next-generation therapeutics.
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Matrix Fine Chemicals. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
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An In-depth Technical Guide to 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole: A Versatile Building Block in Modern Chemistry
Executive Summary: 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole, with CAS Number 175205-41-1, is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and the synthetic utility of this compound, tailored for scientists and professionals in drug development.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered substantial attention in pharmaceutical sciences because it acts as a bioisostere of amides and esters.[1] This bioisosterism allows medicinal chemists to replace metabolically labile ester or amide groups in a drug candidate with the more robust oxadiazole ring, often leading to improved hydrolytic stability, better pharmacokinetic profiles, and sustained in vivo performance.[1]
Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The compound this compound serves as a particularly useful building block. The sterically bulky tert-butyl group at the C5 position can modulate solubility and receptor binding, while the highly reactive chloromethyl group at the C3 position provides a chemical handle for introducing diverse functionalities through nucleophilic substitution.[4]
Caption: General workflow for the synthesis of the target oxadiazole.
Experimental Protocol: Synthesis via Amidoxime Acylation and Cyclization
This protocol is based on established methods for the synthesis of analogous 3-chloromethyl-1,2,4-oxadiazoles. [5] Step 1: O-Acylation
-
To a stirred solution of pivalamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Causality: The base neutralizes the HCl byproduct generated during the acylation, preventing protonation of the amidoxime and driving the reaction to completion. The dropwise addition at 0 °C controls the exothermic reaction. [6]4. Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC.
Step 2: Cyclodehydration
-
Upon completion of the acylation (as indicated by TLC), the solvent can be removed under reduced pressure.
-
The crude O-acylamidoxime intermediate is redissolved in a high-boiling point solvent like toluene or xylene.
-
Heat the mixture to reflux (typically >100 °C) for 12-24 hours. This thermal energy drives the cyclization and elimination of water to form the oxadiazole ring. [1]4. Monitor the reaction by TLC until the intermediate is fully consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into water or a saturated NaHCO₃ solution.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Spectroscopic Characterization and Analytical Protocols
While published experimental spectra for this specific compound are scarce, its structure allows for reliable prediction of its key spectroscopic features.
¹H NMR (Proton NMR):
-
δ ~4.7 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.
-
δ ~1.4 ppm (s, 9H): A strong singlet integrating to nine protons, characteristic of the tert-butyl (-(CH₃)₃) group. The singlet multiplicity arises from the magnetic equivalence of the nine protons. [7] ¹³C NMR (Carbon NMR):
-
δ ~175-180 ppm: Signal corresponding to the C5 carbon of the oxadiazole ring, attached to the tert-butyl group. [8]* δ ~165-170 ppm: Signal for the C3 carbon of the oxadiazole ring, attached to the chloromethyl group. [8]* δ ~40-45 ppm: Signal for the chloromethyl (-CH₂Cl) carbon.
-
δ ~30-35 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
δ ~28-30 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 175.06. [9]* Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Analytical Protocol: Purity Assessment by RP-HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% TFA or formic acid).
-
Detection: UV detection at 210 nm or 254 nm.
-
Validation: The purity is determined by the peak area percentage of the main component.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on this compound is the electrophilic carbon of the chloromethyl group. This group is an excellent substrate for nucleophilic substitution (Sₙ2) reactions .
Caption: Key reactivity pathway via nucleophilic substitution.
This reactivity makes the compound a versatile intermediate for elaborating molecular complexity. A wide range of nucleophiles can be used to displace the chloride, including:
-
Amines (Primary and Secondary): To form aminomethyl derivatives, a common linkage in pharmaceutical compounds.
-
Alcohols/Phenols: To create ether linkages.
-
Thiols: To generate thioethers.
-
Azides: To produce azidomethyl compounds, which can be further transformed via click chemistry or reduction to amines.
This synthetic handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, where the core oxadiazole scaffold is maintained while the substituent introduced via the chloromethyl linker is varied.
Applications in Medicinal Chemistry and Drug Discovery
As a bifunctional building block, this compound is not typically an end-product but rather a crucial starting material for more complex, biologically active molecules. Its value lies in combining the desirable bioisosteric properties of the oxadiazole ring with a reactive site for further chemical modification.
Recent patent literature highlights the broad utility of oxadiazole derivatives in targeting a range of diseases, including cancer, bacterial infections, and metabolic disorders. [2]The ability to use this compound to connect the stable oxadiazole core to other pharmacophores makes it a valuable tool in the design of novel therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [10] * H335: May cause respiratory irritation. [10]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Irritant). [10]* Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, sealed in a dry environment. [11]
-
References
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Wiley-VCH. (2007). Supporting Information for publications. Retrieved from [Link]
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MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
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MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
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MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. Retrieved from [Link]
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ResearchGate. (2017). Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and.... Retrieved from [Link]
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A Technical Guide to the Potential Mechanism of Action of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Keystone for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive analysis of the potential mechanisms of action for 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole. Given the limited direct research on this specific molecule, this guide synthesizes information from the broader, well-established field of 1,2,4-oxadiazole derivatives to infer its likely biological activities and molecular interactions. The insights provided are grounded in the established bioisosteric properties of the oxadiazole ring, the influence of its substituents, and the reactivity of the chloromethyl group.
Part 1: The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This heterocycle is a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5][6] The stability of the 1,2,4-oxadiazole ring, combined with its ability to engage in various non-covalent interactions, makes it a valuable component in the design of novel therapeutic agents.[4][5]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including:
-
Anticancer: Inducing apoptosis and inhibiting histone deacetylases (HDACs).[2][5]
-
Antimicrobial: Exhibiting activity against various bacterial and fungal pathogens.[1][6]
-
Anti-inflammatory: Modulating inflammatory pathways.[5]
-
Neuroprotective: Showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[7]
The biological activity of a 1,2,4-oxadiazole derivative is heavily influenced by the nature of the substituents at the C3 and C5 positions of the ring. In the case of this compound, the tert-butyl group at C5 and the chloromethyl group at C3 are the key determinants of its potential interactions and reactivity.
Part 2: Deconstructing the Molecule: Substituent Effects on Biological Activity
The Role of the 5-Tert-Butyl Group
The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its primary contributions are expected to be:
-
Steric Hindrance: The large size of the tert-butyl group can provide steric bulk, which may influence the molecule's binding affinity and selectivity for a particular biological target. It can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's half-life.
-
Lipophilicity: The tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which is a critical consideration for neurologically active agents.
-
Target Engagement: This bulky group can fit into specific hydrophobic pockets within a protein's active or allosteric site, contributing to the overall binding energy and potency of the compound.
The 3-Chloromethyl Group: A Reactive Handle for Covalent Interactions
The chloromethyl group (-CH2Cl) is a key feature of this molecule, suggesting a potential for covalent interaction with biological targets.[8] This group can act as an electrophile, making it susceptible to nucleophilic attack by amino acid residues such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group) within a protein.[9]
This reactivity opens the door to several potential mechanisms of action:
-
Irreversible Enzyme Inhibition: The compound could act as an irreversible inhibitor by forming a covalent bond with a critical amino acid residue in the active site of an enzyme, permanently deactivating it.
-
Covalent Modification of Receptors or Ion Channels: It could covalently modify receptors or ion channels, leading to their sustained activation or inhibition.
-
Alkylation of Nucleic Acids: While less common for this type of structure, the potential for DNA or RNA alkylation cannot be entirely ruled out, which would confer cytotoxic properties.
The presence of the chloromethyl group suggests that this compound could be a valuable tool for identifying and validating novel drug targets through activity-based protein profiling (ABPP).
Part 3: Postulated Mechanisms of Action and Experimental Validation
Based on the known activities of 1,2,4-oxadiazole derivatives and the reactivity of the chloromethyl group, we can propose several plausible mechanisms of action for this compound. Each proposed mechanism is accompanied by a suggested experimental workflow for its validation.
Hypothesis 1: Irreversible Inhibition of a Target Protein
The most direct hypothesis is that the compound acts as a covalent inhibitor. The 1,2,4-oxadiazole core, decorated with the tert-butyl group, would guide the molecule to a specific protein binding site, where the chloromethyl group would then react with a nearby nucleophilic residue.
Experimental Workflow for Validation:
-
Target Identification:
-
Activity-Based Protein Profiling (ABPP): Utilize a tagged version of the compound (e.g., with a biotin or alkyne handle) to treat cell lysates or live cells. The covalently modified proteins can then be enriched using streptavidin beads or click chemistry, respectively, and identified by mass spectrometry.
-
Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA): These techniques can identify protein targets by measuring changes in their thermal stability upon compound binding.
-
-
Validation of Covalent Binding:
-
Intact Protein Mass Spectrometry: Treat the purified target protein with the compound and analyze the mass shift to confirm covalent adduction.
-
Tandem Mass Spectrometry (MS/MS): Digest the modified protein and analyze the resulting peptides to identify the specific amino acid residue that has been modified.
-
-
Enzyme Kinetics:
-
If the target is an enzyme, perform kinetic assays to determine if the inhibition is time-dependent and irreversible. This would involve pre-incubating the enzyme with the compound for varying amounts of time before measuring its activity.
-
Diagram: Experimental Workflow for Covalent Target Identification
Caption: Workflow for identifying and validating a covalent mechanism of action.
Hypothesis 2: Prodrug Activation
An alternative hypothesis is that this compound is a prodrug. The chloromethyl group could be enzymatically or chemically modified in vivo to a more active species. For example, it could be hydrolyzed to a hydroxymethyl group or conjugated with glutathione.
Experimental Workflow for Validation:
-
Metabolite Identification:
-
Incubate the compound with liver microsomes or in cell culture and analyze the metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Administer the compound to an animal model and analyze plasma, urine, and tissue samples for metabolites.
-
-
Synthesis and Activity Testing of Potential Metabolites:
-
Synthesize the identified metabolites and test their biological activity in relevant in vitro and in vivo assays to determine if they are more potent than the parent compound.
-
-
Enzyme Inhibition Studies:
-
If a specific metabolic pathway is suspected (e.g., cytochrome P450-mediated oxidation), use specific enzyme inhibitors to see if they block the formation of the active metabolite and reduce the compound's overall activity.
-
Diagram: Prodrug Activation and Validation Pathway
Caption: Conceptual pathway for prodrug activation and experimental validation.
Part 4: Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the acylation of an amidoxime followed by cyclodehydration.[10][11]
General Synthetic Protocol:
-
Amidoxime Formation: The corresponding nitrile is reacted with hydroxylamine to form the amidoxime.
-
Acylation: The amidoxime is then acylated with an acyl chloride or a carboxylic acid activated with a coupling agent.
-
Cyclodehydration: The resulting O-acyl amidoxime is heated to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.
For this compound, the synthesis would likely involve the reaction of pivalamidoxime with chloroacetyl chloride or chloroacetic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | PubChem |
| Molecular Weight | 174.63 g/mol | PubChem |
| CAS Number | 175205-41-1 | [12] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Part 5: Concluding Remarks and Future Directions
While the specific mechanism of action for this compound has not been elucidated in the public domain, its chemical structure provides a strong foundation for hypothesis-driven research. The combination of a metabolically stable and biologically active 1,2,4-oxadiazole core with a reactive chloromethyl group makes it a prime candidate for a covalent modulator of biological targets.
Future research should focus on the systematic evaluation of this compound against a panel of disease-relevant targets, particularly those known to be modulated by other 1,2,4-oxadiazole derivatives. The experimental workflows outlined in this guide provide a roadmap for elucidating its mechanism of action and unlocking its full therapeutic potential. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader field of covalent drug discovery.
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A Technical Guide to Investigating the Potential Biological Activity of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole . We will delve into the therapeutic potential of this molecule by proposing a structured, multi-tiered research framework. This document serves as a technical roadmap for researchers, outlining hypothesized biological activities, detailed experimental protocols for validation, and the scientific rationale underpinning each step. Our approach is grounded in the established pharmacological profile of 1,2,4-oxadiazole-containing compounds, which have demonstrated a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The presence of a reactive chloromethyl group suggests a potential for covalent interactions with biological targets, a modality of increasing interest in drug discovery.
Introduction: The Scientific Rationale for Investigation
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[4] Its utility often lies in its ability to act as a bioisostere for esters and amides, offering resistance to hydrolysis by metabolic enzymes.[1][2] This can lead to improved pharmacokinetic profiles for drug candidates.[7] The broader class of 1,2,4-oxadiazole derivatives has been associated with a diverse range of biological activities, including but not limited to:
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have exhibited cytotoxic effects against various cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).[4][6][8][9]
-
Anti-inflammatory and Analgesic Properties: Certain derivatives have shown potential in modulating inflammatory pathways.[6]
-
Antimicrobial and Antiviral Activity: The scaffold has been incorporated into agents targeting bacteria, fungi, and viruses.[5][6]
-
Central Nervous System (CNS) Activity: Some 1,2,4-oxadiazoles have been investigated as agonists for muscarinic receptors, indicating potential applications in neurological disorders.[10]
The subject of this guide, This compound , possesses two key structural features that warrant a thorough investigation into its biological potential:
-
The 1,2,4-Oxadiazole Core: Provides a metabolically stable and synthetically versatile scaffold.
-
The 3-(Chloromethyl) Substituent: This is a reactive electrophilic group that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This opens the door for irreversible inhibition of enzymes or receptors, a strategy that can lead to prolonged duration of action and high potency.
-
The 5-(Tert-Butyl) Substituent: This bulky, lipophilic group will significantly influence the molecule's steric and electronic properties, impacting its ability to fit into binding pockets and its membrane permeability.
Given these features, we hypothesize that this compound could exhibit significant biological activity, particularly in the realm of oncology, due to the potential for covalent inhibition of key cancer-related proteins.
Proposed Research Workflow: A Multi-Tiered Approach
We propose a systematic, three-tiered approach to elucidate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.
Figure 1: Proposed multi-tiered research workflow for investigating the biological activity of this compound.
Tier 1: Foundational Screening
The initial phase focuses on the synthesis, characterization, and broad biological screening of the compound.
Synthesis and Characterization
While this compound is commercially available from some vendors, in-house synthesis may be required for larger quantities or for analog synthesis.[11][12][13] A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[14]
Protocol 1: Synthesis of this compound
-
Amidoxime Formation: React pivalonitrile with hydroxylamine to form N'-hydroxypivalimidamide.
-
Acylation: Acylate the resulting amidoxime with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the O-acylamidoxime intermediate.
-
Cyclization: Heat the O-acylamidoxime intermediate, or treat it with a dehydrating agent, to induce cyclization to the 1,2,4-oxadiazole ring.
-
Purification and Characterization: Purify the final product by column chromatography or recrystallization. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and mass spectrometry.
In vitro Cytotoxicity Assays
The initial biological evaluation should assess the compound's general cytotoxicity against a panel of human cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116, DU-145) and a non-cancerous control cell line (e.g., hMSC) in appropriate media.[8][15]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.9 |
| HCT-116 | Colon | 2.5 |
| DU-145 | Prostate | 12.1 |
| hMSC | Normal | > 100 |
Antimicrobial Screening
Given the known antimicrobial activity of some oxadiazole derivatives, a preliminary screening against common bacterial and fungal strains is warranted.[5]
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Tier 2: Target Identification and Validation
If significant cytotoxicity is observed in Tier 1, the next phase aims to identify potential molecular targets and validate the compound's effect on cellular processes.
Broad-Spectrum Kinase and Protease Panels
The reactive chloromethyl group makes kinases and proteases, which often have nucleophilic residues in their active sites, prime potential targets.
Protocol 4: Kinase/Protease Profiling
-
Assay Service: Submit the compound to a commercial service for screening against a broad panel of kinases (e.g., >400 kinases) and proteases.
-
Data Analysis: Analyze the percentage of inhibition at a fixed concentration (e.g., 10 µM).
-
Hit Identification: Identify "hits" as proteins that show significant inhibition (e.g., >50%).
-
Dose-Response: For promising hits, perform dose-response experiments to determine IC50 values.
Cell Cycle and Apoptosis Analysis
To understand the cellular consequences of treatment, it is crucial to investigate the compound's effects on cell cycle progression and apoptosis.
Protocol 5: Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Treatment: Treat a sensitive cancer cell line (identified in Tier 1) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining:
-
For Cell Cycle: Fix the cells and stain with propidium iodide (PI).
-
For Apoptosis: Stain with Annexin V-FITC and PI.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases. An arrest in a particular phase can suggest interference with specific cell cycle checkpoints.[9][16]
-
Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the apoptotic population would suggest the compound induces programmed cell death.[9][16]
-
Figure 2: Workflow for cellular mechanism of action studies.
Tier 3: Mechanistic and In vivo Studies
This final tier focuses on confirming the mechanism of action and evaluating the compound's potential in a more complex biological system.
Covalent Binding Studies
To confirm that the chloromethyl group is acting as a reactive handle, mass spectrometry can be used to detect covalent adduction to a target protein.
Protocol 6: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (identified in Tier 2) with the test compound.
-
LC-MS Analysis: Analyze the sample using liquid chromatography-mass spectrometry (LC-MS).
-
Mass Shift Detection: Look for a mass shift corresponding to the molecular weight of the compound, which would indicate covalent binding.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context.
Protocol 7: CETSA
-
Cell Treatment: Treat intact cells with the compound.
-
Heating: Heat the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot: Analyze the supernatant for the presence of the target protein by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.
In vivo Efficacy and Preliminary ADME/Tox
If the in vitro data is compelling, preliminary in vivo studies can be initiated.
-
Xenograft Models: For anticancer applications, the compound can be tested in mouse xenograft models using a cancer cell line that was shown to be sensitive in vitro.
-
Preliminary ADME/Tox: Initial studies on absorption, distribution, metabolism, excretion, and toxicity are crucial to assess the compound's drug-like properties.
Conclusion
This compound represents an intriguing starting point for a drug discovery program. Its combination of a metabolically robust 1,2,4-oxadiazole core and a reactive chloromethyl group suggests the potential for potent, targeted covalent inhibition of disease-relevant proteins. The structured research plan outlined in this guide provides a comprehensive framework for systematically evaluating its biological activity, from initial screening to mechanistic elucidation. The insights gained from these studies will be invaluable in determining the therapeutic potential of this compound and guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.
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Jadhav, S. B., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4969. Available at: [Link]
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Gomha, S. M., et al. (2020). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 10(49), 29483-29495. Available at: [Link]
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Srinivasa, A., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 13(1), 1-15. Available at: [Link]
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Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: [Link]
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de Oliveira, C. S., et al. (2021). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. Available at: [Link]
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Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Available at: [Link]
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Sucu, B., & Koç, A. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 45(4), 1089-1100. Available at: [Link]
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Parrino, B., et al. (2019). New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. Marine Drugs, 17(1), 35. Available at: [Link]
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Wetzel, C., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 26(22), 5513-5517. Available at: [Link]
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Sucu, B., & Koç, A. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. ResearchGate. Available at: [Link]
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Methodological & Application
Protocol for the Synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Key Building Block for Pharmaceutical Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] The title compound, 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, serves as a valuable synthetic intermediate, featuring a reactive chloromethyl group that allows for facile derivatization and incorporation into more complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the classical and robust reaction between an amidoxime and an acyl chloride. We detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer guidance on characterization, safety, and troubleshooting.
Introduction and Synthetic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone of many drug discovery programs.[3] Among the various established synthetic routes, the most common and reliable method involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride, followed by a cyclodehydration reaction.[1][4] This approach is favored for its operational simplicity, broad substrate scope, and generally high yields.
For the synthesis of this compound, this strategy involves two key starting materials: pivalamidoxime (to form the 5-tert-butyl portion) and chloroacetyl chloride (to form the 3-chloromethyl portion). The tert-butyl group provides steric bulk and lipophilicity, while the chloromethyl handle is a versatile electrophilic site for subsequent nucleophilic substitution reactions, enabling the construction of diverse compound libraries.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism: O-acylation followed by intramolecular cyclodehydration.
-
O-Acylation: The process begins with the nucleophilic attack of the hydroxylamine nitrogen of pivalamidoxime on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an O-acyl pivalamidoxime intermediate.
-
Cyclodehydration: The O-acylated intermediate is often not isolated.[1] Upon heating, it undergoes an intramolecular cyclization. The nitrogen atom of the former amidoxime attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the stable, aromatic 1,2,4-oxadiazole ring.
Caption: Fig. 1: Reaction Mechanism for Oxadiazole Formation.
Detailed Experimental Protocol
This protocol is divided into two parts: the preparation of the pivalamidoxime precursor and its subsequent conversion to the target oxadiazole.
Part A: Synthesis of Pivalamidoxime
Rationale: Pivalamidoxime is a required starting material that can be readily prepared from the corresponding nitrile, pivalonitrile (trimethyl acetonitrile), and hydroxylamine.[1]
Materials and Reagents:
-
Pivalonitrile (trimethyl acetonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or 2-Propanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in ethanol (100 mL). Stir for 20 minutes at room temperature.
-
Filter the resulting precipitate (NaCl) and transfer the ethanolic hydroxylamine solution to a clean flask.
-
Add pivalonitrile (1.0 equivalent) to the hydroxylamine solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure pivalamidoxime as a white crystalline solid.
Part B: Synthesis of this compound
Rationale: This step involves the core reaction where the prepared amidoxime is acylated and cyclized to form the desired product.
Materials and Reagents:
-
Pivalamidoxime (from Part A)
-
Chloroacetyl chloride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Dissolution: Dissolve pivalamidoxime (1.0 equivalent) in anhydrous DCM (100 mL) and add pyridine (1.2 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Cyclodehydration: Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 12-16 hours. The cyclodehydration can often be driven to completion by heating.[1]
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a colorless oil or low-melting solid.
Data Summary and Characterization
Quantitative Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Pivalamidoxime | C₅H₁₂N₂O | 116.16 | 1.0 | (User Defined) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 | (Calculated) |
| Pyridine | C₅H₅N | 79.10 | 1.2 | (Calculated) |
| Product | C₇H₁₁ClN₂O | 174.63 [5][6] | - | (Expected) |
Characterization Parameters
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ≈ 4.65 ppm (s, 2H, -CH₂Cl)
-
δ ≈ 1.40 ppm (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ≈ 178.0 ppm (C5-oxadiazole)
-
δ ≈ 165.0 ppm (C3-oxadiazole)
-
δ ≈ 35.0 ppm (-CH₂Cl)
-
δ ≈ 32.0 ppm (-C(CH₃)₃)
-
δ ≈ 28.0 ppm (-C(CH₃)₃)
-
-
Mass Spectrometry (EI-MS): m/z 174 [M]⁺, showing characteristic isotopic pattern for one chlorine atom.
Workflow Visualization
Caption: Fig. 2: Step-by-Step Experimental Workflow.
Safety and Handling
Chemical Hazards:
-
Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator. Reacts violently with water and alcohols. Handle only in a certified chemical fume hood.
-
Chloroacetonitrile: Very toxic if ingested, inhaled, or absorbed through the skin. It is also a lachrymator.[7]
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles at all times.
-
All operations involving volatile, corrosive, or toxic reagents must be performed within a properly functioning chemical fume hood.
-
Have an appropriate spill kit and emergency eyewash/shower station readily accessible.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Incomplete cyclodehydration. 3. Reagent degradation. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. 2. Increase reflux time or temperature (if solvent allows). 3. Use freshly opened or purified starting materials. |
| Multiple Spots on TLC | 1. Presence of unreacted O-acyl intermediate. 2. Side reactions (e.g., dimerization). | 1. Extend the heating/reflux step to promote full cyclization. 2. Ensure slow, controlled addition of chloroacetyl chloride at 0 °C. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., Toluene/Acetone) may improve separation. |
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Semantic Scholar. Available at: [Link]
-
5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. Matrix Fine Chemicals. Available at: [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]
-
Chloroacetonitrile. Organic Syntheses. Available at: [Link]
-
Chloroacetonitrile | ClCH2CN. PubChem. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]
- 6. This compound | CAS: 175205-41-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole as a Versatile Synthetic Intermediate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its value stems from its remarkable physicochemical and pharmacokinetic properties. The ring is often employed as a bioisostere for ester and amide functionalities, imparting enhanced metabolic stability and hydrolytic resistance to parent molecules.[2][3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6]
This guide focuses on a specific, highly versatile building block: 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole . The strategic design of this molecule provides medicinal chemists with a robust tool for library synthesis and lead optimization for several key reasons:
-
The 1,2,4-Oxadiazole Core: Provides a rigid, aromatic linker that is metabolically stable and capable of participating in hydrogen bonding.[2][7]
-
The 5-tert-Butyl Group: This bulky, lipophilic group serves multiple functions. It can provide a crucial hydrophobic interaction with a target protein, enhance membrane permeability, and sterically shield the oxadiazole ring from metabolic degradation.
-
The 3-Chloromethyl Group: This is the key reactive handle of the molecule. As a primary alkyl chloride, it is an excellent electrophile for SN2 reactions, allowing for the facile introduction of a wide variety of nucleophilic moieties (amines, phenols, thiols, etc.). This functional group is critical for expanding molecular diversity.[5][8][9]
This document provides a detailed protocol for the utilization of this compound in the synthesis of novel derivatives and outlines its downstream applications in a drug discovery workflow.
Physicochemical and Safety Data
A comprehensive understanding of the reagent's properties is paramount for successful and safe experimentation.
Table 1: Properties and Identifiers for this compound
| Property | Value | Source |
| CAS Number | 175205-41-1 | [10] |
| Molecular Formula | C₇H₁₁ClN₂O | [10] |
| Molecular Weight | 174.63 g/mol | [10] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical |
| Boiling Point | Not established; subject to decomposition | N/A |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, DMSO, Acetone) | N/A |
| InChIKey | AIVSLDAXUIRICJ-UHFFFAOYSA-N | N/A |
Safety & Handling: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. It is presumed to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use a syringe or cannula for transfers.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Core Application: Protocol for Nucleophilic Substitution
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. This protocol details a general procedure for the synthesis of an amine derivative, a common step in building compound libraries for screening.
Objective
To synthesize N-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)-4-methoxyaniline by reacting this compound with 4-methoxyaniline.
Rationale for Experimental Design
-
Choice of Nucleophile: 4-methoxyaniline is a representative aromatic amine. Its nucleophilicity is sufficient to displace the chloride, and the methoxy group provides a distinct spectroscopic handle for characterization.
-
Choice of Base: Potassium carbonate (K₂CO₃) is an inexpensive, moderately strong inorganic base. It is sufficient to deprotonate the product amine hydrochloride salt that forms in situ, driving the reaction to completion. An alternative, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), could be used in solvents where K₂CO₃ has poor solubility.
-
Choice of Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Dimethylformamide (DMF) is an alternative that can accelerate the reaction but is more difficult to remove under vacuum.
-
Reaction Temperature: Heating to 60-80°C provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.73 mmol, 1.0 eq).
-
Add 4-methoxyaniline (0.78 g, 6.30 mmol, 1.1 eq).
-
Add anhydrous potassium carbonate (1.58 g, 11.46 mmol, 2.0 eq).
-
Add 20 mL of anhydrous acetonitrile.
-
-
Reaction Execution:
-
Place the flask in an oil bath preheated to 80°C.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Result: Consumption of the starting material (chloromethyl oxadiazole) and the appearance of a new, more polar spot corresponding to the product. The reaction is typically complete within 4-8 hours.
-
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the celite pad with an additional 10 mL of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in 30 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with 1M NaOH (2 x 20 mL) to remove any unreacted starting amine and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or viscous oil.
-
Expected Product Characterization Data
Table 2: Hypothetical Characterization Data for N-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)-4-methoxyaniline
| Analysis | Expected Result |
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, 2H), 6.65 (d, 2H), 4.40 (s, 2H), 4.10 (br s, 1H, NH), 3.75 (s, 3H), 1.40 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.1, 169.5, 152.8, 141.5, 115.0, 114.8, 55.8, 45.2, 32.5, 28.3 |
| Mass Spec (ESI+) | m/z 276.16 [M+H]⁺ |
Visualization of Synthetic and Drug Discovery Workflows
Visual workflows are critical for planning and executing complex multi-step processes in medicinal chemistry.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for utilizing the title compound to generate a diverse library of chemical entities.
Caption: General workflow for library synthesis using the title compound.
Drug Discovery Logic Diagram
This diagram shows how the synthesized compounds are integrated into a typical drug discovery cascade.
Caption: Integration of synthesized derivatives into a drug discovery pipeline.
Conclusion
This compound is a valuable and versatile intermediate for medicinal chemistry and drug discovery. Its unique combination of a metabolically stable core, a lipophilic tert-butyl anchor, and a reactive chloromethyl handle makes it an ideal starting point for the rapid synthesis of diverse compound libraries. The protocols and workflows described herein provide a robust framework for researchers to leverage this building block in the quest for novel therapeutic agents. The stability and synthetic tractability of this scaffold ensure its continued relevance in the development of next-generation pharmaceuticals.[6][11][12]
References
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(7), 3085-3092. Retrieved January 13, 2026, from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Tropical Medicine and Infectious Disease, 7(12), 403. Retrieved January 13, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal, 39(10), 534-542. Retrieved January 13, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2022). ACS Omega, 7(38), 34451-34458. Retrieved January 13, 2026, from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3877-3893. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2012). Beilstein Journal of Organic Chemistry, 8, 1716-1724. Retrieved January 13, 2026, from [Link]
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. (2023). Molecules, 28(6), 2686. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3781. Retrieved January 13, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). ChemistrySelect, 9(1), e202303994. Retrieved January 13, 2026, from [Link]
-
Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. (n.d.). Retrieved January 13, 2026, from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Tropical Medicine and Infectious Disease, 7(12), 403. Retrieved January 13, 2026, from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3877-3893. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3781. Retrieved January 13, 2026, from [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry, 297, 117935. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, and Study of Biological Activity of Oxazepine Compounds Derived from 1,3,4-Oxadiazole. (2024). IOP Conference Series: Earth and Environmental Science, 1295(1), 012017. Retrieved January 13, 2026, from [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2012). Advanced Materials Research, 554-556, 1143-1146. Retrieved January 13, 2026, from [Link]
-
Oxadiazole in Material and Medicinal Chemistry. (2024). In Heterocyclic Scaffolds in Materials and Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound - Safety Data Sheet [chemicalbook.com]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Versatile Building Block in Modern Drug Discovery
Introduction
5-(Tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole is a key heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[1][2][3] The presence of a reactive chloromethyl group at the 3-position, combined with the sterically hindering tert-butyl group at the 5-position, provides a unique combination of reactivity and stability, making it a valuable intermediate for the synthesis of diverse compound libraries targeting a range of biological targets. This guide provides an in-depth overview of its chemical properties, synthetic routes, and detailed protocols for its application in the synthesis of novel chemical entities.
Chemical Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 175205-41-1 | [4][5][6][7][8][9] |
| Molecular Formula | C₇H₁₁ClN₂O | [7][8][9] |
| Molecular Weight | 174.63 g/mol | [7][8][9] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from chemical structure |
| SMILES | CC(C)(C)C1=NC(CCl)=NO1 | [7] |
| InChI Key | AIVSLDAXUIRICJ-UHFFFAOYSA-N | [7][9] |
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[1][10] The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[10][11]
Materials:
-
Pivalonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Toluene or other high-boiling solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of Pivalamidoxime
-
To a stirred solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in ethanol/water, add pivalonitrile (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pivalamidoxime, which can be used in the next step without further purification.
Step 2 & 3: O-Acylation and Cyclodehydration
-
Dissolve pivalamidoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC for the formation of the O-acyl intermediate.
-
Upon completion, heat the reaction mixture to reflux (or add a suitable dehydrating agent) to effect cyclization to the 1,2,4-oxadiazole.
-
Cool the reaction, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]
Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloromethyl group is a versatile handle for introducing a variety of functionalities through nucleophilic substitution reactions.
Application 1: Synthesis of Amine Derivatives as Potential GPCR Modulators
G-protein-coupled receptors (GPCRs) are a major class of drug targets.[14][15][16][17][18] The introduction of amine functionalities can lead to compounds that interact with the charged residues in the binding pockets of these receptors.
Caption: General workflow for the synthesis of amine derivatives.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Solvents for workup and purification
Procedure:
-
To a solution of the primary amine (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by column chromatography on silica gel.
Application 2: Synthesis of Thioether Derivatives as Potential Enzyme Inhibitors
The introduction of a thioether linkage is a common strategy in drug design to modulate lipophilicity and introduce new binding interactions.
Materials:
-
This compound
-
A thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or Sodium thiomethoxide (NaSMe)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
This compound is a research chemical and should be handled by trained professionals in a well-ventilated laboratory.[4][5] As with many alkylating agents, it is likely to be a skin and eye irritant.[19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[19] Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its unique structural features allow for the facile introduction of diverse functionalities, making it a powerful tool in the hands of medicinal chemists. The protocols outlined in this guide provide a solid foundation for the exploration of its synthetic utility in the quest for new therapeutic agents. The broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold suggests that derivatives of this compound will continue to be of significant interest in drug discovery programs.[2][10][20]
References
-
5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE - Matrix Fine Chemicals. Available from: [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available from: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
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Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Available from: [Link]
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Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation - ResearchGate. Available from: [Link]
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5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole - PubChem. Available from: [Link]
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Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - NIH. Available from: [Link]
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5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available from: [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. Available from: [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. Available from: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. Available from: [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - ResearchGate. Available from: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available from: [Link]
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Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review - STM Journals. Available from: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]
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Supplemental Material Spectroscopic characterization of oxadiazole based liquid crystals. All derivatives were prepared using si. Available from: [Link]
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Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC. Available from: [Link]
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Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heter. Available from: [Link]
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SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. Available from: [Link]
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Application Notes and Protocols for the Experimental Use of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Foreword: The Strategic Value of the 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides.[1] The strategic incorporation of a tert-butyl group at the 5-position and a reactive chloromethyl handle at the 3-position transforms this scaffold into a versatile and powerful building block for drug discovery. The bulky tert-butyl group can provide steric hindrance, influencing binding selectivity and metabolic stability, while the chloromethyl group serves as a reactive electrophile for the facile introduction of a diverse array of functional groups. This guide provides a comprehensive overview of the experimental applications and detailed protocols for this compound, intended for researchers and scientists in the field of drug development.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.
| Property | Value | Reference |
| CAS Number | 175205-41-1 | [2][3] |
| Molecular Formula | C₇H₁₁ClN₂O | [2][3] |
| Molecular Weight | 174.63 g/mol | [2][3] |
| Appearance | White to off-white solid | Generic observation |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Generic observation |
| InChI Key | AIVSLDAXUIRICJ-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)C1=NC(=NO1)CCl | [2] |
Safety and Handling:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a tert-butyl amidoxime followed by cyclization with a chloroacetylating agent. The following protocol is adapted from established methods for the synthesis of substituted 1,2,4-oxadiazoles.[1]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation of tert-Butyl Amidoxime:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trimethylacetonitrile (1.0 eq) in 2-propanol.
-
Add a solution of hydroxylamine (1.1 eq, prepared from hydroxylamine hydrochloride and a base like sodium methoxide) in 2-propanol.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude tert-butyl amidoxime can be purified by recrystallization or used directly in the next step.
-
-
Cyclization to form this compound:
-
Dissolve the crude tert-butyl amidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Add a base, such as pyridine (1.2 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Application in Drug Discovery: A Versatile Electrophile for Library Synthesis
The primary utility of this compound lies in its capacity to act as an electrophilic building block. The chloromethyl group is susceptible to nucleophilic substitution, enabling the covalent attachment of a wide range of molecular fragments. This is particularly valuable in the synthesis of compound libraries for high-throughput screening.
General Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of Aminomethyl Derivatives (e.g., with Piperazine)
The introduction of a piperazine moiety is a common strategy in drug design to improve solubility and provide a handle for further functionalization. This protocol is adapted from procedures for the alkylation of piperazines with chloromethyl heterocycles.[4][5]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired piperazine derivative (1.1 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (ACN).
-
Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the mixture.
-
Stir the reaction at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(tert-butyl)-3-((piperazin-1-yl)methyl)-1,2,4-oxadiazole derivative.
Protocol 2: Synthesis of Thiomethyl Derivatives
Thioether linkages are prevalent in many biologically active molecules. The following protocol outlines the synthesis of thiomethyl-substituted 1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the target 5-(tert-butyl)-3-((aryl/alkylthio)methyl)-1,2,4-oxadiazole.
Protocol 3: Synthesis of Phenoxymethyl Derivatives
The ether linkage with a phenolic compound can be formed via a Williamson ether synthesis-type reaction.
Step-by-Step Protocol:
-
In a flask, dissolve the desired phenol (1.1 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, typically potassium carbonate (2.0 eq), to the solution.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(tert-butyl)-3-(phenoxymethyl)-1,2,4-oxadiazole derivative.
Potential Therapeutic Applications and Future Directions
Derivatives of this compound are promising candidates for screening against various therapeutic targets.
-
Kinase Inhibitors: The 1,2,4-oxadiazole scaffold can be elaborated with functionalities that interact with the ATP-binding site of protein kinases, which are crucial targets in oncology.[6][7][8][9] By synthesizing a library of derivatives using the protocols above, novel kinase inhibitors may be identified.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The structural diversity that can be generated from this compound makes it an excellent starting point for the development of novel ligands for various GPCRs.[10]
-
Nuclear Receptor Modulation: Recent studies have identified 1,2,4-oxadiazole derivatives as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Pregnane X Receptor (PXR), both of which are implicated in metabolic and inflammatory diseases.[11][12] The tert-butyl group, in particular, has been featured in compounds with activity at these receptors.[13][14]
Logical Pathway for Drug Discovery
Caption: A logical workflow for utilizing the title compound in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the predictable reactivity of the chloromethyl group allow for the systematic generation of diverse compound libraries. The inherent properties of the substituted 1,2,4-oxadiazole core suggest significant potential for the discovery of novel therapeutics targeting a range of diseases. The protocols and application notes provided herein are intended to serve as a practical guide to unlock the full potential of this promising scaffold.
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Finamore, C., et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals, 2023, 16(3), 448. [Link]
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Finamore, C., et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 2023, 28(5), 2345. [Link]
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Pesnot, T., et al. Targeting Nonsense: Optimization of 1,2,4-Oxadiazole TRIDs to Rescue CFTR Expression and Functionality in Cystic Fibrosis Cell Model Systems. International Journal of Molecular Sciences, 2022, 23(21), 13324. [Link]
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Indian Journal of Heterocyclic Chemistry. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. 2013, 22, 273-278. [Link]
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Sreenivasa, S., et al. tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate. IUCrData, 2017, 2(1), x161996. [Link]
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5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole derivatives synthesis.
An In-Depth Guide to the Synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole and Its Derivatives for Drug Discovery
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its role as a bioisostere for amide and ester functional groups. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[3] The inherent stability of the oxadiazole ring to hydrolysis, compared to esters, makes it a particularly attractive motif for designing more robust drug candidates.[3][4]
This guide focuses on the synthesis of a key intermediate, This compound (CAS 175205-41-1). The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for receptor interactions, while the chloromethyl group at the 3-position serves as a versatile electrophilic handle for further derivatization, allowing for the creation of diverse chemical libraries for screening.
Core Synthetic Strategy: The [4+1] Heterocyclization Approach
The most robust and widely applied method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] heterocyclization, which involves the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[5][6] This strategy offers high yields and regiochemical control.
The synthesis of this compound is logically approached via a two-step sequence starting from readily available precursors:
-
Preparation of the Amidoxime: Synthesis of pivalamidoxime from pivalonitrile (trimethylacetonitrile).
-
Acylation and Cyclization: Reaction of pivalamidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate, which undergoes in situ cyclization to yield the target oxadiazole.
Caption: Overall synthetic workflow for the target oxadiazole.
Mechanistic Insights: From Amidoxime to Oxadiazole
The formation of the 1,2,4-oxadiazole ring proceeds through a well-established mechanism involving two key transformations: O-acylation and intramolecular cyclodehydration.[7][8]
-
O-Acylation: The nucleophilic nitrogen of the pivalamidoxime's oxime group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically pyridine, acts as a scavenger for the liberated HCl and can also serve as a nucleophilic catalyst. This step forms the crucial O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal conditions or with the aid of a catalyst, the amino nitrogen of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. The use of a mild base catalyst like tetrabutylammonium fluoride (TBAF) in an aprotic solvent can facilitate this cyclization at room temperature.[8]
Caption: Mechanism of 1,2,4-oxadiazole formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Chloroacetyl chloride is corrosive and lachrymatory.
Protocol 1: Synthesis of Pivalamidoxime
This protocol is adapted from standard procedures for converting nitriles to amidoximes.
Materials:
-
Pivalonitrile (trimethylacetonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add pivalonitrile (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield pivalamidoxime as a white solid. The product can be further purified by recrystallization if necessary.
| Parameter | Value |
| Pivalonitrile | 1.0 eq |
| NH₂OH·HCl | 1.2 eq |
| NaHCO₃ | 1.2 eq |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Time | 12-24 h |
| Expected Yield | 75-90% |
Protocol 2: Synthesis of this compound
This procedure is based on the acylation and cyclization of the prepared amidoxime.[6][9]
Materials:
-
Pivalamidoxime (from Protocol 1)
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF) (Optional, for catalyzed cyclization)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve pivalamidoxime (1.0 equivalent) in anhydrous THF in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 equivalents) to the solution.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the O-acylamidoxime intermediate is typically complete at this stage.
-
Cyclization Option A (Thermal): Heat the reaction mixture to reflux for 4-8 hours until TLC analysis indicates the consumption of the intermediate and formation of the product.
-
Cyclization Option B (Catalyzed): Add TBAF (1M in THF, 0.1-1.0 equivalents) to the reaction mixture at room temperature and stir for 1-12 hours.[8] This method is often faster and proceeds under milder conditions.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain this compound as a pure compound.
| Parameter | Value |
| Pivalamidoxime | 1.0 eq |
| Chloroacetyl Chloride | 1.05 eq |
| Pyridine | 1.1 eq |
| Solvent | Anhydrous THF |
| Temperature | 0°C to RT/Reflux |
| Time | 6-12 h (total) |
| Expected Yield | 60-85% |
Application Protocol: Derivatization via Nucleophilic Substitution
The chloromethyl group is an excellent electrophile for SN2 reactions. This protocol demonstrates the synthesis of a thioether derivative, a common structural motif in bioactive molecules.[9]
Materials:
-
This compound
-
4-Methoxythiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methoxythiophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 15 minutes to form the thiolate.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired thioether derivative.
References
-
Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
-
Sharma, U., et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]
-
Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Wang, L., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
-
Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). ResearchGate. [Link]
-
Camci, E., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
-
Neda, I., et al. (2008). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie. [Link]
-
Matrix Fine Chemicals. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Multi-Platform Analytical Approach for the Characterization of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole
Introduction
5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole (C₇H₁₁ClN₂O, MW: 174.63 g/mol ) is a heterocyclic compound featuring a 1,2,4-oxadiazole core.[1] This structural motif is of significant interest in medicinal chemistry and drug development, with various substituted oxadiazoles demonstrating a wide range of pharmacological activities.[2][3] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is imperative to ensure identity, purity, and stability. The presence of a reactive chloromethyl group and a bulky tert-butyl substituent necessitates a robust, multi-technique approach for comprehensive analysis.
This guide provides a detailed framework for researchers and drug development professionals to perform qualitative and quantitative analysis of this compound. We will delve into chromatographic and spectroscopic methodologies, explaining not just the procedural steps but the scientific rationale behind the selection of specific parameters. The protocols described herein are designed to be self-validating systems, ensuring trustworthy and reproducible results.
I. Chromatographic Purity and Assay Determination
Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds by separating the main component from any synthesis-related impurities or degradation products.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-Phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar to moderately non-polar small molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. For this compound, its moderate polarity makes it an ideal candidate for this technique.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its broad applicability and strong hydrophobic retention, which is well-suited for the tert-butyl group of the analyte.[4][5][6]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a consistent elution environment, leading to stable retention times and simplified method transfer. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for organic molecules. A mild acidic modifier like phosphoric acid can be used to sharpen peaks by suppressing the ionization of any acidic impurities.[5]
-
Detection: The 1,2,4-oxadiazole ring contains a C=N chromophore, which is expected to have a strong UV absorbance in the lower UV range. A detection wavelength of 220 nm is chosen to ensure high sensitivity.[6]
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
A summary of the conditions is presented in Table 1.
Parameter Value Rationale Column C18, 4.6 x 150 mm, 5 µm Standard for hydrophobic compound separation.[6] Mobile Phase Acetonitrile : Water (70:30, v/v) Provides adequate retention and elution.[6] Elution Mode Isocratic Ensures reproducibility and stable baseline. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.[4][5] Column Temp. 30°C Ensures consistent retention times.[6] Detection λ 220 nm Maximizes sensitivity for the oxadiazole core.[6] Injection Vol. 10 µL Standard volume for analytical runs. Run Time 10 minutes Sufficient to elute the main peak and late-eluting impurities. -
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL of this compound in acetonitrile.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for purity analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The primary peak in the chromatogram corresponds to the target compound.
-
Purity is calculated based on the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time serves as a qualitative identifier for the compound under the specified conditions.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It offers superior separation efficiency (GC) and definitive identification through mass analysis (MS).[7] Given its molecular weight and structure, this compound is expected to be amenable to GC analysis.
Causality of Method Design:
-
Column: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms, HP-5ms) is a robust general-purpose column that separates compounds primarily based on their boiling points.
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries.[5]
Experimental Protocol: GC-MS Identity Confirmation
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).
-
-
Chromatographic and Spectrometric Conditions:
-
A summary of the conditions is presented in Table 2.
Parameter Value Rationale Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film Standard non-polar column for broad applicability. Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas providing good efficiency. Injector Temp. 250°C Ensures rapid volatilization without degradation. Oven Program 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min Separates analyte from solvent and potential impurities. Ionization Mode Electron Impact (EI) at 70 eV Provides reproducible fragmentation for identification.[5] Mass Range m/z 40-300 Covers the molecular ion and expected fragments. MS Source Temp. 230°C Standard source temperature. -
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
Retention Time: A characteristic retention time from the total ion chromatogram (TIC) provides a preliminary identifier.
-
Mass Spectrum: The mass spectrum provides definitive structural confirmation. Expect to see:
-
Molecular Ion (M⁺): A peak at m/z 174, along with an M+2 isotope peak at m/z 176 (approx. 1/3 the intensity) due to the presence of chlorine.
-
Key Fragments: A prominent fragment from the loss of the tert-butyl group ([M-57]⁺) at m/z 117/119. Another key fragment would be the tert-butyl cation at m/z 57.
-
-
II. Spectroscopic Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, complementing the data from chromatographic analyses.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.[3]
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
Predicted NMR Spectral Data (in CDCl₃): The simplicity of the molecule's structure leads to a highly predictable and clean NMR spectrum.
| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~ 4.85 | Singlet | 2H | -CH₂Cl |
| ~ 1.40 | Singlet | 9H | -C(CH₃)₃ | |
| ¹³C NMR | ~ 178 | - | - | C5 (Oxadiazole) |
| ~ 168 | - | - | C3 (Oxadiazole) | |
| ~ 35 | - | - | -C H₂Cl | |
| ~ 32 | - | - | -C (CH₃)₃ | |
| ~ 28 | - | - | -C(C H₃)₃ |
Rationale for Predictions: The chloromethyl protons (-CH₂Cl) are deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. The tert-butyl protons (-C(CH₃)₃) appear as a sharp singlet in the typical aliphatic region. The ¹³C signals for the oxadiazole ring carbons are predicted based on data for similar heterocyclic systems, appearing significantly downfield.[8]
III. Analytical Workflow and Data Integration
A comprehensive analysis integrates data from multiple techniques to build a complete profile of the compound. The workflow below illustrates a logical sequence for characterizing a new batch of this compound.
Caption: Integrated analytical workflow for compound characterization.
IV. Structure-Spectra Correlation Diagram
The following diagram visually correlates the distinct chemical environments within the molecule to their expected signals in the ¹H NMR spectrum, reinforcing the basis for structural assignment.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Conclusion
The analytical methods detailed in this guide provide a robust and reliable framework for the complete characterization of this compound. By combining orthogonal chromatographic techniques (HPLC and GC-MS) with definitive spectroscopic analysis (NMR), researchers can confidently establish the identity, purity, and structural integrity of this important heterocyclic compound. Adherence to these protocols will ensure high-quality data essential for advancing research and development objectives.
References
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. (2015). National Institutes of Health. [Link]
-
Wiley-VCH 2007 - Supporting Information. (2007). Wiley-VCH. [Link]
-
Synthesis, molecular docking and antibacterial activity of an oxadiazole-based lipoteichoic acid inhibitor and its metabolites. (n.d.). National Institutes of Health. [Link]
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). University of Basrah. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). MDPI. [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. (2024). STM Journals. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). Beilstein Journals. [Link]
-
5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. (n.d.). Matrix Fine Chemicals. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2010). Journal of Young Pharmacists. [Link]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]
-
1H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]
-
Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. (2018). De Gruyter. [Link]
-
Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (n.d.). InnoPharm. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). National Institutes of Health. [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2024). ResearchGate. [Link]
-
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. [Link]
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. (2015). ResearchGate. [Link]
-
Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. (2024). Trends in Pharmaceutical Sciences. [Link]
-
Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria. [Link]
-
Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. (2021). PubMed Central. [Link]
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- 7. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Introduction: Unveiling the Therapeutic Potential of a Novel 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This versatile core is present in a wide array of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[3][4][5] The compound of interest, 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, is a novel derivative whose biological activity remains to be characterized.
This comprehensive guide provides a strategic framework and detailed protocols for the in vitro evaluation of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's cytotoxicity, followed by a tiered screening approach to investigate its potential as an anticancer agent, an enzyme inhibitor, and a modulator of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this and related small molecules.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before delving into specific mechanisms of action, it is imperative to determine the inherent cytotoxicity of a test compound.[6][7] This initial assessment is crucial for identifying a suitable concentration range for subsequent, more sensitive assays, thereby avoiding misleading results due to overt cellular toxicity. We will employ two distinct and complementary assays to measure cytotoxicity: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing compound cytotoxicity.
Protocol 1.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[6]
Materials:
-
Cells and compound as in Protocol 1.1
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation: Cytotoxicity Profile
| Compound Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0.1 | 98 ± 4 | 2 ± 1 |
| 1 | 95 ± 5 | 5 ± 2 |
| 10 | 75 ± 6 | 28 ± 4 |
| 50 | 40 ± 5 | 65 ± 7 |
| 100 | 15 ± 3 | 88 ± 5 |
| IC₅₀ (µM) | ~45 | ~48 |
Data are presented as mean ± SD from a representative experiment. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Part 2: Probing for Specific Biological Activities
Based on the established activities of the 1,2,4-oxadiazole class, a logical next step is to screen for anticancer, enzyme inhibitory, and signaling pathway modulation activities.
Application 2.1: Anticancer Activity - Cell Proliferation Assay
Rationale: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][8][9] A cell proliferation assay, such as the CyQUANT® Direct Cell Proliferation Assay, provides a sensitive method to quantify the number of viable cells in a population.
Protocol 2.1: Fluorometric Cell Proliferation Assay
Materials:
-
Cancer cell lines and test compound
-
CyQUANT® Direct Cell Proliferation Assay Kit (or equivalent)
-
96-well or 384-well plates (black, clear bottom for fluorescence)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-2 from Protocol 1.1, using a black-walled, clear-bottom plate.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the CyQUANT® detection reagent according to the manufacturer's protocol.
-
Assay: Add an equal volume of the detection reagent to each well.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with a microplate reader using the appropriate excitation/emission wavelengths (e.g., ~480/535 nm).
Application 2.2: Enzyme Inhibition Screening
Rationale: The 1,2,4-oxadiazole scaffold has been identified in inhibitors of various enzymes, such as 3-hydroxykynurenine transaminase (HKT) and epidermal growth factor receptor (EGFR).[10][11] A generalized protocol for an enzyme inhibition assay can be adapted to a specific enzyme of interest. This protocol outlines a framework for determining the IC₅₀ of the compound against a model enzyme.[12][13]
Protocol 2.2: General Enzyme Inhibition Assay
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
This compound
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[13]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Enzyme Inhibition Profile
| Compound Concentration (µM) | Enzyme Activity (% of Control) | % Inhibition |
| 0.01 | 99 ± 3 | 1 |
| 0.1 | 85 ± 5 | 15 |
| 1 | 52 ± 4 | 48 |
| 10 | 18 ± 3 | 82 |
| 100 | 5 ± 2 | 95 |
| IC₅₀ (µM) | ~1.1 |
Application 2.3: Modulation of Cell Signaling - NF-κB Reporter Assay
Rationale: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in cancer and inflammatory diseases.[14] Given the known anti-inflammatory and anticancer activities of some 1,2,4-oxadiazoles, investigating the effect of our test compound on this pathway is a logical step. A luciferase-based reporter assay provides a highly sensitive method to measure NF-κB transcriptional activity.[15][16]
Caption: NF-κB luciferase reporter assay signaling pathway.
Protocol 2.3: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.[14][15]
-
Complete cell culture medium.
-
This compound.
-
NF-κB activator (e.g., TNF-α).
-
Luciferase assay system (e.g., Promega ONE-Glo™).
-
White, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed 20,000 reporter cells per well in a white, opaque 96-well plate and incubate overnight.[16]
-
Compound Pre-treatment: Remove the medium and add 80 µL of medium containing the test compound at various concentrations. Incubate for 1-2 hours at 37°C.[14]
-
Stimulation: Add 20 µL of the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.[15]
-
Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Prepare and add the luciferase assay reagent according to the manufacturer's protocol. Measure luminescence using a plate-reading luminometer.[14][17]
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro characterization of this compound. The outlined protocols for cytotoxicity, anti-proliferation, enzyme inhibition, and reporter-based signaling assays will generate a foundational dataset to guide further investigation. Positive results in any of these assays would warrant more detailed mechanistic studies, such as determining the mode of enzyme inhibition, identifying the specific molecular target within a signaling pathway, or expanding the panel of cancer cell lines for broader screening. The versatility of the 1,2,4-oxadiazole core suggests that a systematic evaluation is key to unlocking its full therapeutic potential.
References
- Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045 - Benchchem.
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Eur Biophys J. 2021 May;50(3-4):345-352.
- Human NF-κB Reporter Assay System - Indigo Biosciences.
- Human NF-κB Reporter Assay System.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework - Benchchem.
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. J Vis Exp. 2020 Jan 12;(155). Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. Molecules. 2022 Dec 15;27(24):8912. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Molecules. 2019 Mar; 24(5): 973. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Pharmaceuticals (Basel). 2020 May; 13(5): 111. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Int J Mol Sci. 2024 Jan 19;25(2):1184. Available at: [Link]
-
Full article: Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. J Biomol Struct Dyn. 2023;41(1):148-162. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Naunyn Schmiedebergs Arch Pharmacol. 2024 Aug;397(8):5377-5387. Available at: [Link]
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A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC - NIH. Pest Manag Sci. 2021 May; 77(5): 2453–2465. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available at: [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. Int J Mol Sci. 2021 Jun; 22(11): 6098. Available at: [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. Front Pharmacol. 2021; 12: 739755. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Appl Microbiol Biotechnol. 2022; 106(11): 3947–3962. Available at: [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Molecules. 2018 Sep 26;23(10):2483. Available at: [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central. ACS Infect Dis. 2023 Nov 10; 9(11): 2253–2264. Available at: [Link]
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BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Int J Mol Sci. 2024 Oct; 25(19): 10693. Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. ACS Omega 2022, 7, 43, 38555–38567. Available at: [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. Beilstein J Org Chem. 2017; 13: 1308–1316. Available at: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. Molecules. 2023 Mar; 28(6): 2786. Available at: [Link]
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Application Notes & Protocols: 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole
For Laboratory Research & Drug Development Professionals
Introduction & Strategic Significance
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2][3][4] This scaffold is present in a wide array of molecules demonstrating diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole is a particularly valuable synthetic intermediate for drug discovery programs. Its structure combines two key features:
-
A tert-butyl group at the 5-position, which can enhance lipophilicity and provide steric bulk that may improve metabolic stability or modulate target binding.
-
A highly reactive chloromethyl group at the 3-position.[6][7] This group serves as a potent electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of larger, more complex molecular libraries.[6]
This document provides a detailed guide to the properties, handling, and synthetic applications of this versatile building block.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical due to the reactive nature of the chloromethyl group.[6][7]
| Property | Value |
| IUPAC Name | This compound[8] |
| CAS Number | 175205-41-1[8] |
| Molecular Formula | C₇H₁₁ClN₂O[8] |
| Molecular Weight | 174.63 g/mol [8] |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] Keep away from moisture. |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[9][10]
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11]
-
Reactivity: The chloromethyl group is reactive and the compound is likely corrosive and toxic.[6][7] It may cause severe skin burns and eye damage.[9] Avoid contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and nucleophiles except under controlled reaction conditions.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material may be suitable for disposal at a licensed chemical destruction facility.[13]
Core Reactivity & Synthetic Strategy
The primary utility of this compound lies in the electrophilicity of the chloromethyl carbon. The chlorine atom is a good leaving group, making the compound an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, to the 1,2,4-oxadiazole core.
This strategy is fundamental in fragment-based drug discovery and lead optimization, where the oxadiazole acts as a stable central scaffold, and the appended functionalities are varied to probe interactions with a biological target.
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Troubleshooting & Optimization
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole synthesis yield improvement
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the synthesis yield of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole. We provide in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles and literature precedents.
Core Synthesis Pathway
The most prevalent and reliable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process: the O-acylation of an amidoxime with a suitable acylating agent, followed by a cyclodehydration reaction to form the heterocyclic ring.[1][2] For the target molecule, this translates to the reaction between pivalamidoxime and chloroacetyl chloride.
Sources
Technical Support Center: Purification of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Welcome to the technical support guide for the purification of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 175205-41-1).[1] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The 1,2,4-oxadiazole motif is a key bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties in drug discovery programs.[2][3]
Purification is a critical step following synthesis to ensure that downstream applications are not compromised by residual starting materials or reaction byproducts. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific compound.
Troubleshooting and Purification Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the purification process.
Q1: What are the common impurities I should expect in my crude product after synthesis?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A prevalent method is the reaction of pivalamidoxime with an activated derivative of 2-chloroacetic acid (like 2-chloroacetyl chloride), followed by cyclodehydration.[2][4] Consequently, the primary impurities are typically unreacted starting materials and byproducts of the cyclization process.
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Structure | Typical Properties | Removal Strategy |
|---|---|---|---|
| Pivalamidoxime | (CH₃)₃C-C(=NOH)NH₂ | Polar, basic | Aqueous acid wash (e.g., dilute HCl) during work-up. |
| 2-Chloroacetic Acid / Anhydride | ClCH₂COOH | Acidic, very polar | Aqueous base wash (e.g., NaHCO₃, K₂CO₃) during work-up. |
| O-acylated amidoxime intermediate | (CH₃)₃C-C(=NOH)NH-C(=O)CH₂Cl | Less polar than starting materials | May co-elute with product. Requires optimized chromatography. |
| Self-condensation byproducts | Varies | Often higher molecular weight | Chromatography or recrystallization. |
A robust aqueous work-up is the first line of defense. We recommend a sequential wash of the crude organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine to remove the most common polar and ionic impurities before attempting further purification.
Q2: My compound is streaking on the TLC plate and seems to be decomposing during column chromatography. How can I resolve this?
A2: This is a classic issue when purifying compounds containing sensitive functional groups on standard silica gel.[5] The 1,2,4-oxadiazole ring can be susceptible to ring-opening under strongly acidic conditions.[6] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of your product. The chloromethyl group can also be reactive.
The Causality: The lone pairs on the nitrogen and oxygen atoms of the oxadiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to peak tailing (streaking) and, in more severe cases, decomposition.
Solution: Deactivation of Silica Gel
To mitigate this, you should use a deactivated stationary phase. The most common method is to add a small amount of a volatile base, such as triethylamine (TEA), to your eluent system.
Workflow for Mitigating On-Column Decomposition
Caption: Decision workflow for troubleshooting acid-catalyzed decomposition during silica gel chromatography.
See Protocol 1 for a detailed step-by-step guide to performing flash chromatography on deactivated silica.
Q3: My product "oiled out" during recrystallization and I cannot obtain solid crystals. What is the best approach?
A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common for low-melting point solids or when the cooling process is too rapid. This compound is expected to be a low-melting solid or a liquid at room temperature, making recrystallization challenging.
The Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. If the compound's solubility is too high even at low temperatures, or if the solution becomes supersaturated too quickly, an oil will form.
Solution: Systematic Solvent Screening and Technique
-
Solvent Selection: Given the molecule's structure (a bulky, non-polar tert-butyl group and a polar chloromethyl-oxadiazole moiety), a solvent pair system is often most effective.
-
Good "Solvent" (dissolves the compound well): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.
-
Good "Anti-Solvent" (dissolves the compound poorly): Hexanes, Pentane, Heptane.
-
-
Recommended System: A Hexane/Ethyl Acetate or Heptane/EtOAc system is a promising starting point.
Table 2: Recrystallization Solvent System Guide
| Solvent System | Rationale | Procedure |
|---|---|---|
| Heptane/EtOAc | Good balance of polarity. Heptane's higher boiling point allows for better control. | Dissolve crude product in a minimal amount of warm EtOAc. Add warm heptane dropwise until the solution becomes faintly cloudy. Add a drop or two of EtOAc to clarify, then allow to cool slowly. |
| Ethanol/Water | A more polar option if non-polar impurities are the main issue. | Dissolve crude product in a minimal amount of warm ethanol. Add water dropwise until persistent cloudiness is observed. Warm slightly to redissolve, then cool slowly. |
-
Technique is Key:
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature slowly first, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus to create nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
See Protocol 2 for a detailed recrystallization procedure.
Q4: The purity of my final product is decreasing over time. What are the proper storage and handling procedures?
A4: While the 1,2,4-oxadiazole ring is generally more stable than ester bioisosteres, it is not completely inert.[2] The primary degradation pathways for this molecule are hydrolysis of the oxadiazole ring and nucleophilic substitution at the chloromethyl position.
-
Hydrolytic Instability: The oxadiazole ring can undergo hydrolysis and ring-opening, particularly under strongly acidic or basic conditions (e.g., residual acid/base from purification).[6] This process is accelerated by the presence of water.
-
Chloromethyl Reactivity: The chloromethyl group is a reactive electrophile and can react with nucleophiles, including water (hydrolysis to the alcohol), amines, or other nucleophilic species.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures (e.g., 4°C or -20°C).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from moisture and oxygen.
-
Container: Use a well-sealed container, preferably an amber vial to protect from light.
-
Purity: Ensure the final product is free of any acidic or basic residues from the purification process. If necessary, a final filtration through a small plug of neutral alumina can remove trace ionic impurities.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under light pressure. Do not let the column run dry.
-
Deactivation/Equilibration: Prepare your starting eluent (e.g., 95:5 Hexane:EtOAc) and add 0.5-1% triethylamine (TEA) by volume. Flush the packed column with at least 5 column volumes of this basic eluent to neutralize the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For best results, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with your starting solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA). Gradually increase the polarity of the eluent as needed (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a solvent like toluene or dissolve the residue in a non-polar solvent and wash with dilute acid (if the product is stable), followed by drying and evaporation.
Protocol 2: Optimized Recrystallization Procedure (Heptane/EtOAc)
-
Dissolution: Place the crude oil or solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of warm ethyl acetate (EtOAc) (e.g., start with 1-2 mL per gram of crude material) and stir until fully dissolved.
-
Anti-Solvent Addition: While stirring and keeping the solution warm (approx. 40-50°C), add warm heptane dropwise from a pipette. Continue adding until you observe a persistent faint cloudiness (turbidity).
-
Clarification: Add 1-2 drops of warm EtOAc to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this stage.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours, or overnight, to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Frequently Asked Questions (FAQs)
-
Q: What is the expected physical state of pure this compound?
-
A: Based on its molecular weight (174.63 g/mol )[7] and structure, it is typically a colorless to pale yellow oil or a very low-melting solid at room temperature.
-
-
Q: What are the key signals to look for in ¹H NMR to confirm the structure and purity?
-
A: You should expect to see two sharp singlets in a clean spectrum: one for the nine equivalent protons of the tert-butyl group (around δ 1.4 ppm) and one for the two protons of the chloromethyl group (around δ 4.7 ppm). The absence of other significant peaks is an indicator of high purity.
-
-
Q: Is vacuum distillation a viable purification method for this compound?
-
A: While possible, it is generally less preferred than chromatography for this class of compounds. Heterocyclic compounds can be susceptible to thermal decomposition, and distillation requires heating to high temperatures, which can lead to degradation and lower yields. Chromatography is a milder and more effective method for removing non-volatile impurities.
-
References
- Vertex AI Search. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Murthy, S., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- PMC - NIH. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Sigma-Aldrich. (n.d.).
- PubMed. (2012).
- University of Rochester, Department of Chemistry. (n.d.).
- Cayman Chemical. (n.d.). 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole.
- Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- PubMed Central. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging.
- Wiley-VCH. (2008).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Matrix Fine Chemicals. (n.d.). 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1.
- Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
- BLDpharm. (n.d.). 175205-41-1|this compound.
- ChemicalBook. (2023). This compound.
- Mansoura University. (n.d.).
- PMC - PubMed Central. (n.d.).
- Acta Pharmaceutica. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenox y)methyl].
- PMC - NIH. (2022).
- Scirp.org. (2016).
- PMC - NIH. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Scirp.org. (2016).
- CAS.org. (n.d.). 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole.
- Arkat USA. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
- Sigma-Aldrich. (n.d.). 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0.
- Luxembourg Bio Technologies. (2012).
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- Santa Cruz Biotechnology. (n.d.). 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole | CAS 54042-97-6.
- BLDpharm. (n.d.). 723286-98-4|5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazole.
- Sigma-Aldrich. (n.d.). 3-Butyl-5-(trichloromethyl)-1,2,4-oxadiazole AldrichCPR.
- PubMed. (2010). (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxa-diazol-5-yl)
-
PubMed. (2004). Solid-phase Synthesis of 5-isoxazol-4-yl-[8][9][10]oxadiazoles.
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5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole stability and degradation issues.
Technical Support Center: 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 175205-41-1).[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile heterocyclic compound. While specific degradation data for this exact molecule is not extensively published, this guide is built upon established principles of organic chemistry, focusing on the known reactivity of its constituent functional groups: the 1,2,4-oxadiazole ring and the highly reactive chloromethyl group.
Our goal is to equip you with the foundational knowledge and practical experimental designs necessary to anticipate and troubleshoot stability issues, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC/LC analysis after working with my compound in a protic solvent like methanol or ethanol. What is the likely cause?
A1: The most probable cause is solvolysis of the chloromethyl group. The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic substitution, where the solvent molecule (e.g., methanol) acts as a nucleophile, displacing the chloride ion. This results in the formation of a methoxymethyl or ethoxymethyl derivative, respectively. These new ether-linked compounds are typically more polar than the starting chloromethyl compound, leading to a lower Rf value on a normal-phase TLC plate or a different retention time in reverse-phase HPLC.
Q2: My compound seems to be degrading in an aqueous buffer. What reaction is occurring and how can I minimize it?
A2: In aqueous media, the primary degradation pathway is likely hydrolysis of the chloromethyl group to form the corresponding hydroxymethyl derivative, 5-(tert-butyl)-3-(hydroxymethyl)-1,2,4-oxadiazole.[5] This reaction can be catalyzed by both acidic and basic conditions.[5]
To minimize hydrolysis:
-
Work at neutral pH: Avoid strongly acidic or basic buffers if possible.
-
Limit exposure time: Prepare aqueous solutions fresh and use them immediately.
-
Lower the temperature: Perform reactions at the lowest feasible temperature to slow the rate of hydrolysis.
-
Use co-solvents: If your experimental design allows, using a mixture of an organic solvent (like acetonitrile or THF) and water can reduce the concentration of water and slow hydrolysis.
Q3: What are the optimal storage conditions for this compound?
A3: Given the reactivity of the chloromethyl group, the compound should be stored under conditions that minimize exposure to nucleophiles and moisture. We recommend the following:
-
Temperature: Store in a refrigerator or freezer at low temperatures (e.g., 2-8°C or -20°C) to reduce reaction rates.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.
-
Container: Use a tightly sealed container, preferably with a Teflon-lined cap. Consider storage in an amber vial to protect from light, as a precautionary measure against photolytic degradation.
-
Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.
Q4: Is the 1,2,4-oxadiazole ring itself stable?
A4: The 1,2,4-oxadiazole ring is generally considered a stable aromatic heterocycle and is often used in medicinal chemistry as a bioisostere for ester and amide groups to enhance metabolic stability.[6] However, like many heterocycles, it can be susceptible to degradation under harsh conditions. The O-N bond is the weakest point in the ring and can be cleaved under certain reductive, thermal, or photochemical conditions, potentially leading to ring-opening or rearrangement reactions.[7][8][9] For most standard synthetic and biological applications, the ring itself should remain intact.
Q5: What analytical techniques are best for monitoring the stability of this compound and detecting its degradation products?
A5: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability assessment.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the workhorse for stability testing.[11] A stability-indicating method should be developed that can separate the parent compound from its potential degradation products (e.g., the hydrolyzed hydroxymethyl derivative).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[10][11] By comparing the mass of the new peaks to the expected masses of potential degradation products, you can confirm their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural information about isolated degradation products. In a kinetic study, the disappearance of the chloromethyl signal (~4.8 ppm in CDCl₃) and the appearance of a new signal for the hydroxymethyl or alkoxymethyl group can be monitored over time.
Troubleshooting Guide
This section provides actionable steps to diagnose and solve common stability-related issues.
Problem 1: Low yield or incomplete reaction when using the compound as an electrophile.
-
Hypothesis: The compound has degraded during storage or the reaction setup is incompatible with its stability.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of the this compound starting material using HPLC or ¹H NMR. Look for peaks corresponding to the hydrolyzed product.
-
Solvent Choice: Ensure your reaction solvent is anhydrous. Protic solvents (water, alcohols) or nucleophilic solvents (DMF, DMSO at elevated temperatures) may compete with your desired nucleophile. Consider using non-nucleophilic solvents like acetonitrile, THF, or dichloromethane.
-
Control Reaction: Run a control experiment where the compound is stirred in the reaction solvent at the reaction temperature without the nucleophile. Monitor for degradation over time to isolate the effect of the reaction conditions.
-
Problem 2: Multiple unexpected byproducts are observed in the reaction mixture.
-
Hypothesis: The compound is undergoing multiple degradation pathways, or the initial degradation product is reacting further.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a systematic forced degradation study (see protocol below) to understand how the compound behaves under various stress conditions (acid, base, heat, oxidation, light).[12][13] This will help you identify the likely degradation products and the conditions that form them.
-
LC-MS Analysis: Analyze your reaction mixture by LC-MS to get the molecular weights of the byproducts. This is the fastest way to hypothesize their structures. For example, a mass increase of 18 Da (after loss of HCl) suggests hydrolysis.
-
Reaction Optimization: Based on the forced degradation results, modify your reaction conditions to avoid the problematic stressors. For example, if the compound is base-sensitive, use a non-nucleophilic organic base instead of an inorganic hydroxide or alkoxide.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.[12][13][14]
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade), Water (HPLC grade)
-
HPLC system with UV detector, LC-MS system
-
pH meter, oven, photostability chamber
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Dilute the stock solution with an equal volume of acetonitrile/water (50:50). Heat at 80°C for 48 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method and by LC-MS to identify and quantify the parent compound and any degradation products.
-
Data Interpretation:
-
Aim for 10-30% degradation of the active pharmaceutical ingredient (API).[15] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
-
Compare the chromatograms of the stressed samples to a control sample (stored at 4°C in the dark).
-
Use the mass spectrometry data to propose structures for the observed degradation products.
| Stress Condition | Typical Primary Degradation Product | Expected Observation |
| Acid/Base Hydrolysis | 5-(tert-butyl)-3-(hydroxymethyl)-1,2,4-oxadiazole | New, more polar peak in HPLC; Mass increase of 18 Da (M-Cl+OH) |
| Oxidation | Potential for N-oxide formation or ring opening | Dependent on conditions; monitor for multiple new peaks |
| Thermal | Potential for ring cleavage | Formation of nitrile-containing fragments[16][17] |
| Photolytic | Varies; potential for rearrangement or cleavage | Formation of various minor degradation products |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its primary degradation product (the hydroxymethyl analog).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
This method should provide a baseline separation between the more non-polar chloromethyl starting material and the more polar hydroxymethyl degradation product.
Visualizations
Primary Degradation Pathway
The most common degradation pathway involves nucleophilic substitution at the chloromethyl carbon.
Caption: Primary degradation via nucleophilic substitution.
Forced Degradation Workflow
A systematic approach to identifying stability issues.
Caption: Workflow for a forced degradation study.
References
- Cotter, R. J. Thermal Degradation Studies of Oxadiazoles. Journal of Applied Polymer Science.
-
Hydrolysis of 1-(chloromethyl) Cyclepropane - Filo. Available at: [Link].
- Wang, G., et al. Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling.
-
Thermal degradation of some[7][16][18]oxadiazole derivatives with liquid crystalline properties. Journal of Thermal Analysis and Calorimetry.
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link].
- Liu, W., et al. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.
- Wang, J., et al. Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers.
- Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Chemistry Stack Exchange.
- Dong, M. W. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Kraus, G. A. & Wang, X. Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes.
- Analytical Techniques In Stability Testing.
-
Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. Available at: [Link].
- core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences Review and Research.
- Pace, A. & Pierro, P. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry.
- Rawat, T. & Singh, S. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Hydrolysis. Chemguide.
- Blessy, M., et al.
- Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at: [Link].
- Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
-
Catalytic Hydrolysis of Chloromethane - ResearchGate. Available at: [Link].
-
5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE - Matrix Fine Chemicals. Available at: [Link].
-
Nucleophilic substitution reaction of 1,3,4oxadiazole - ResearchGate. Available at: [Link].
-
5.04 1,2,4-Oxadiazoles - ResearchGate. Available at: [Link].
-
5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole | C7H13ClN2O - PubChem. Available at: [Link].
- G G, A., et al. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry.
- Yurttaş, L., Kaplancıklı, Z. A. & Göger, G. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules.
- Pace, A. & Pierro, P. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Symmetry.
Sources
- 1. 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS 175205-41-1 [matrix-fine-chemicals.com]
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Overcoming solubility problems of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Technical Support Center: 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Introduction: Understanding the Challenge
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound.
This compound possesses a unique structure that presents solubility hurdles. The primary challenge stems from the large, non-polar tert-butyl group , which significantly increases the molecule's hydrophobicity and can lead to poor solubility in aqueous solutions.[1][2] While the 1,2,4-oxadiazole ring is a common motif in medicinal chemistry, it does not inherently confer high aqueous solubility, and its derivatives are generally more soluble in organic solvents.[3][4] This guide provides a systematic approach to overcoming these issues, from basic solvent screening to advanced formulation strategies.
Section 1: Initial Assessment & First Steps
This section provides foundational knowledge and initial troubleshooting steps for working with this compound.
FAQ: Why is my compound not dissolving?
Your solubility issue is likely due to the combination of the bulky, non-polar tert-butyl group and the crystalline nature of the solid compound.[1][2] This combination makes it difficult for polar solvents like water to effectively surround and solvate the individual molecules. The first step is to systematically determine the compound's solubility profile.
Workflow: Initial Solubility Assessment
This workflow provides a logical progression for tackling solubility problems, starting with the simplest methods.
Caption: Initial troubleshooting workflow for solubility issues.
Section 2: Troubleshooting Guide - Co-Solvent Systems
When a single solvent is insufficient, a co-solvent system is the most common and effective next step. Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for non-polar solutes.[5][6]
FAQ: What is a co-solvent and how do I choose one?
A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[7][8] The goal is to create a solvent mixture with polarity intermediate between water and your highly non-polar compound. For this molecule, common and effective co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[8]
Data Table: Recommended Solvents and Co-Solvents
The following table provides a starting point for solvent selection. Always begin with the neat organic solvent to confirm the compound can be dissolved before preparing aqueous mixtures.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Excellent starting point. Highly effective at dissolving a wide range of organic compounds. Use neat first, then as a co-solvent with aqueous buffers.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Similar to DMSO, a powerful solvent for non-polar molecules. |
| Ethanol (EtOH) | Polar Protic | 5.2 | 78 | A less toxic option, often used in formulations. Its hydroxyl group can aid in disrupting the water's hydrogen bond network, facilitating dissolution of non-polar compounds.[5] |
| Acetone | Polar Aprotic | 5.1 | 56 | Good for dissolving compounds with tert-butyl groups.[9] Volatile, so best for initial testing or processes where it can be easily removed. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | - | - | A common, low-toxicity formulation excipient used to enhance solubility.[5] Often used in preclinical studies.[8] |
| Dichloromethane (DCM) | Non-Polar | 3.1 | 40 | Use for initial characterization to confirm solubility in a non-polar environment. Not suitable for aqueous-based assays. |
Protocol: Preparing a Co-Solvent Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent, which is then diluted into an aqueous buffer for final experiments. This is often used to determine a compound's kinetic solubility.[10][11]
-
Preparation of Primary Stock: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be required.
-
Serial Dilution: Create a serial dilution of your primary stock in 100% DMSO if you need to test a range of concentrations.
-
Aqueous Dilution: Add a small volume of the DMSO stock solution (typically 1-5 µL) to your aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to reach the desired final concentration.[12]
-
Mixing and Incubation: Mix the final solution thoroughly. It is critical to incubate the solution for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow it to equilibrate.[12]
-
Observation: After incubation, visually inspect the solution for any signs of precipitation (cloudiness, solid particles). This will give you the kinetic solubility limit under these conditions.
Section 3: Advanced Solubility Enhancement
If co-solvent systems do not achieve the desired concentration, more advanced techniques may be necessary.
FAQ: My compound precipitates out of the co-solvent mixture. What's next?
Precipitation after dilution indicates that you have exceeded the kinetic solubility limit. You can either lower the final concentration or explore techniques that create a more stable solution, such as using surfactants or other formulation approaches.
Advanced Technique 1: Use of Surfactants
Surfactants are molecules that contain both a water-soluble (hydrophilic) head and a water-insoluble (hydrophobic) tail. Above a certain concentration, they form micelles that can encapsulate non-polar compounds, effectively hiding them from the aqueous environment and increasing solubility.[13]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred due to lower toxicity.[14]
-
Tween® 20 / Tween® 80: Commonly used in biological assays and formulations.
-
Kolliphor® EL (formerly Cremophor® EL): A powerful solubilizing agent often used for poorly soluble drugs.
-
-
General Protocol: Prepare your aqueous buffer containing the surfactant (e.g., 0.1% - 2% w/v). Then, add the DMSO stock of your compound as described in the co-solvent protocol. The surfactant will help stabilize the compound in the solution.
Advanced Technique 2: Amorphous Solid Dispersions
The crystalline form of a compound is more stable and often less soluble than its amorphous (non-crystalline) form.[5] Creating a solid dispersion involves embedding the amorphous drug within a polymer matrix.
-
Concept: By preventing the compound from arranging into a stable crystal lattice, its apparent solubility and dissolution rate can be significantly increased.[13][15]
-
Common Polymers: Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are frequently used.[5]
-
Methodology: This is an advanced technique typically requiring specialized equipment. The most common methods are:
-
Solvent Evaporation: Both the compound and the polymer are dissolved in a common organic solvent, which is then rapidly evaporated (e.g., using a rotary evaporator or spray dryer), trapping the compound in the polymer matrix.[13][16]
-
Hot-Melt Extrusion: The compound and polymer are mixed and heated until molten, then extruded and cooled rapidly.[5]
-
This technique is typically employed during later-stage drug development when optimizing a formulation for in vivo studies.
Decision Diagram for Advanced Techniques
Caption: Decision-making for advanced solubility enhancement.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Chen, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]
-
Co-solvent: Significance and symbolism. (2025). Cognitive Science. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]
-
Pawar, P., & Vavia, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). [Link]
-
Yadav, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Kumar, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]
-
Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Pan, L., et al. (2001). The method for finding kinetic solubility. ResearchGate. [Link]
-
Shinde, A. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Singh, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Request PDF. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
Wikipedia. tert-Butyl hydroperoxide. [Link]
-
ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
-
Zhang, Y., et al. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallisation. White Rose Research Online. [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Technical Support Center: 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions based on established chemical principles.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Low yields can often be attributed to the formation of side products. The primary synthesis of this compound typically involves the reaction of pivalamidoxime with chloroacetyl chloride. Several side reactions can compete with the desired cyclization.
Possible Causes and Solutions:
-
Formation of O,O'-diacylated amidoxime: Chloroacetyl chloride can react with both the hydroxyl and the amino groups of the amidoxime, leading to a diacylated intermediate that may not efficiently cyclize to the desired oxadiazole.
-
Solution: Control the stoichiometry of the reactants carefully. A slow, dropwise addition of chloroacetyl chloride to a solution of pivalamidoxime at a low temperature (e.g., 0 °C) can favor the desired mono-acylation.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1][2][3] This not only consumes the reagent but also introduces chloroacetic acid, which can complicate the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.
-
-
Alternative Cyclization Pathways: The reaction between amidoximes and acyl chlorides can sometimes lead to the formation of other heterocyclic systems, although this is less common for 1,2,4-oxadiazoles.[4]
-
Solution: Adhering to established and optimized reaction conditions, including the choice of base and solvent, is crucial for directing the reaction towards the desired product.
-
Question 2: I'm observing an unexpected peak in my LC-MS/NMR analysis. What could it be?
The presence of unexpected peaks often indicates the formation of one or more side products. The following are some common impurities to consider:
Potential Side Products:
| Side Product | Plausible Formation Mechanism | Key Analytical Signatures (Expected) |
| Pivalamidoxime (starting material) | Incomplete reaction. | Presence of characteristic amidoxime protons in ¹H NMR. |
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride.[1][2][3] | Acidic proton signal in ¹H NMR; can be detected by LC-MS. |
| Bis(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methane (dimer) | Self-condensation of the product, particularly under basic conditions or elevated temperatures. The chloromethyl group is susceptible to nucleophilic substitution. | Higher molecular weight peak in MS; complex NMR spectrum. |
| 5-(tert-butyl)-3-(hydroxymethyl)-1,2,4-oxadiazole | Hydrolysis of the chloromethyl group of the final product during workup or purification. | Disappearance of the chloromethyl signal and appearance of a hydroxymethyl signal in NMR. |
To confirm the identity of a side product, it is recommended to isolate the impurity using techniques like preparative HPLC or column chromatography and then perform detailed spectroscopic analysis (NMR, MS, IR).
Question 3: The reaction mixture has turned dark, and I'm getting a complex mixture of products. What went wrong?
A dark reaction mixture and the formation of multiple products often point to decomposition or polymerization pathways.
Potential Causes and Mitigation:
-
Excessive Heat: The synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides is often exothermic.[4] Uncontrolled temperature can lead to decomposition of reactants and products.
-
Solution: Maintain strict temperature control throughout the reaction. Using an ice bath during the addition of chloroacetyl chloride is highly recommended.
-
-
Strongly Basic Conditions: While a base is typically used to neutralize the HCl generated during the reaction, a strong or excess base can promote side reactions, including the dimerization of the product or decomposition of the starting materials.
-
Solution: Use a mild, non-nucleophilic base like pyridine or triethylamine. Add the base slowly and ensure it is not in large excess.
-
-
Prolonged Reaction Times: Leaving the reaction to run for an extended period, especially at elevated temperatures, can increase the likelihood of side product formation and decomposition.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of this compound.
What is the most common synthetic route for this compound?
The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acyl chloride.[4][5] In the case of this compound, this involves the condensation of pivalamidoxime with chloroacetyl chloride. This method is generally favored due to the availability of starting materials and relatively straightforward reaction conditions.[4]
How can I minimize the formation of the dimeric side product?
The dimerization of this compound occurs via the nucleophilic attack of one molecule on the chloromethyl group of another. This is more likely to happen under basic conditions.
To minimize dimerization:
-
Use a stoichiometric amount of a non-nucleophilic base.
-
Maintain a low reaction temperature.
-
Work up the reaction promptly after completion.
-
During purification (e.g., column chromatography), avoid using highly basic mobile phases.
Is the 1,2,4-oxadiazole ring stable?
The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system and is often used as a bioisostere for ester and amide groups in drug design due to its metabolic stability.[4][6] However, it can be susceptible to cleavage under harsh acidic or basic conditions.[7][8] For instance, studies have shown that the 1,2,4-oxadiazole ring can undergo hydrolysis at low or high pH, leading to ring opening.[8]
What are the safety considerations when working with chloroacetyl chloride?
Chloroacetyl chloride is a corrosive and highly reactive substance that can cause severe burns to the skin and eyes.[1][3] It is also a lachrymator and can cause respiratory irritation.[2] It reacts violently with water to produce chloroacetic acid and hydrogen chloride.[1][3]
Safety Precautions:
-
Always handle chloroacetyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is dry and work under an inert atmosphere.
-
Have a quenching solution (e.g., a dilute solution of sodium bicarbonate) readily available in case of spills.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. It is essential to consult the primary literature and adapt the procedure based on your specific laboratory conditions and scale.
-
Preparation of Pivalamidoxime: Pivalamidoxime can be synthesized from pivalonitrile and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
Synthesis of this compound:
-
Dissolve pivalamidoxime in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Desired synthesis pathway for the target compound.
Common Side Reactions
Caption: Visualization of common undesirable side reactions.
References
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Gomathy, S., & Priya, M. K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
ResearchGate. (n.d.). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4-oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. Retrieved from [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
-
MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]
-
MDPI. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6649. [Link]
-
MOST Wiedzy. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(4), 1496-1507. [Link]
-
PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Retrieved from [Link]
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. [Link]
-
PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2595. [Link]
-
ResearchGate. (n.d.). Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
-
Bentham Science. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 20(1), 2-20. [Link]
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PubMed. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(1), e2100298. [Link]
-
AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
-
Frontiers. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1215293. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Retrieved from [Link]
-
PubMed. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1215293. [Link]
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Technical Support Center: Synthesis of 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals. The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically stable bioisostere for esters and amides, enhancing the drug-like properties of therapeutic candidates.[1][2] However, the synthesis of specific derivatives, such as those bearing a reactive chloromethyl group and a sterically demanding tert-butyl substituent, presents unique challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate these complexities effectively.
Synthetic Overview: The Primary Pathway
The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves a two-stage process: the O-acylation of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride), followed by a thermal cyclodehydration to form the heterocyclic ring.[3][4][5]
Caption: General two-step synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction to synthesize this compound has failed or resulted in a very low yield. What are the likely causes and how can I fix it?
Answer: This is a common multi-faceted problem. A systematic approach is required to diagnose the point of failure.
Caption: Decision tree for troubleshooting low product yield.
Detailed Causal Analysis:
-
Poor Quality of Starting Materials:
-
Amidoxime: The starting amidoxime (2-chloro-N-hydroxyacetimidamide) can be unstable. Ensure it is pure and dry. If synthesized in-house, confirm its structure by ¹H NMR and melting point.
-
Acyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using a freshly opened bottle or distilling it prior to use is highly recommended.[6]
-
-
Inefficient O-Acylation (Step 1):
-
The Problem: The formation of the O-acylamidoxime intermediate is the critical first step. If this fails, the subsequent cyclization cannot occur.
-
Causality & Solution: This step is a nucleophilic acyl substitution. A suitable base is required to deprotonate the amidoxime's hydroxyl group, increasing its nucleophilicity. However, the base must not be overly nucleophilic itself to avoid competing reactions with the acyl chloride.
-
-
Failed Cyclodehydration (Step 2):
-
The Problem: The O-acylamidoxime intermediate is formed but does not convert to the final 1,2,4-oxadiazole.
-
Causality & Solution: This intramolecular cyclization requires significant thermal energy to overcome the activation barrier for ring closure and elimination of water.
-
Recommended: After the acylation step, the solvent is typically removed, and a high-boiling point solvent like toluene or xylene is added. The mixture is then heated to reflux (typically >100 °C) for several hours.[8] The reaction should be monitored until the intermediate spot on the TLC is no longer visible. For difficult cyclizations, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]
-
-
Issue 2: Presence of Significant Impurities and Side Products
Question: My reaction produced a complex mixture of products, making purification difficult. What are the common side reactions?
Answer: Several side reactions can occur due to the nature of the reactants and the stability of the heterocyclic ring.
| Side Product/Impurity | Plausible Cause | Proposed Solution / Mitigation Strategy |
| 1,3,4-Oxadiazole Isomer | Ring Rearrangement: The 1,2,4-oxadiazole ring can rearrange to the more thermodynamically stable 1,3,4-oxadiazole isomer under harsh thermal or acidic conditions.[9][10][11] | Avoid excessive heating times during cyclodehydration. Maintain neutral or slightly basic conditions during workup. Use the mildest effective cyclization conditions. |
| Dimerized Amidoxime | Oxidative Dimerization: This can occur if the amidoxime starting material is old or if oxidizing agents are present. | Use freshly prepared or purified amidoxime. Ensure all reactions are run under an inert atmosphere (Nitrogen or Argon). |
| Hydrolyzed Starting Material | Presence of Water: Pivaloyl chloride readily hydrolyzes to pivalic acid. The O-acylamidoxime intermediate can also hydrolyze back to the amidoxime and acid.[12] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Polymeric Material | Vilsmeier-Haack Reaction: If using SOCl₂/DMF to generate an acyl chloride in situ, the formation of the Vilsmeier reagent can lead to undesired formylation or polymerization, especially with reactive substrates.[13][14][15] | If preparing the acyl chloride in situ, add a few drops of DMF to catalytic SOCl₂ rather than premixing them.[13] Better yet, use purified pivaloyl chloride directly. |
| Products of N-Alkylation | Reactive Chloromethyl Group: The product's chloromethyl group is an electrophile and can react with nucleophilic bases (like TEA or pyridine) if they are present in excess at high temperatures. | Use a stoichiometric amount of base during the acylation step. If possible, remove the base before the high-temperature cyclization step. |
Issue 3: Challenges with the Alternative Route: Post-Synthesis Chlorination
Question: I synthesized 5-(tert-butyl)-3-methyl-1,2,4-oxadiazole and am now struggling to chlorinate the methyl group. What are the best practices?
Answer: Chlorinating the C3-methyl group is a viable but challenging alternative route that requires careful control of reaction conditions to avoid side reactions.
-
The Challenge: The goal is a selective free-radical halogenation of the methyl group without affecting the oxadiazole ring. The ring itself can be sensitive to certain reagents.
-
Causality & Solution:
-
Reagent Choice: Standard ionic chlorinating agents are unsuitable. Free-radical initiators are necessary.
-
Recommended: Use N-Chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide (BPO) or AIBN, or use sulfuryl chloride (SO₂Cl₂) with an initiator. The reaction should be performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene.
-
-
Reaction Initiation: Free-radical reactions require an initiation source.
-
Recommended: Irradiate the reaction mixture with a UV lamp or a high-wattage visible light bulb to facilitate the homolytic cleavage of the chlorinating agent.[16]
-
-
Side Reactions: Over-chlorination (to -CHCl₂ or -CCl₃) is a significant risk. Additionally, harsh conditions can lead to ring-opening or bromination of other positions if using NBS.[16]
-
Mitigation: Use only a slight excess (1.0-1.1 equivalents) of the chlorinating agent. Monitor the reaction progress meticulously by GC-MS or ¹H NMR to stop it upon formation of the mono-chlorinated product.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring a useful motif in drug discovery? A1: It serves as a robust bioisostere for ester and amide functional groups.[2] This replacement can block hydrolysis by metabolic enzymes like esterases and amidases, leading to improved pharmacokinetic profiles, such as a longer half-life in vivo.[1] Its rigid, planar structure also acts as a valuable linker to orient substituents in a specific, predictable manner for optimal interaction with biological targets.[17]
Q2: How stable is the 1,2,4-oxadiazole ring to common laboratory conditions? A2: The 1,2,4-oxadiazole ring is generally stable to a wide range of conditions, including many oxidizing and reducing agents, and mild acidic or basic conditions at room temperature.[1] However, it is susceptible to cleavage by strong nucleophiles, strong reducing agents (e.g., catalytic hydrogenation can sometimes cleave the weak N-O bond), and can rearrange under prolonged exposure to high heat or strong acids.[10][11]
Q3: What is the best way to monitor the progress of the two-step synthesis? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexane).
-
Step 1 (Acylation): You should see the spot corresponding to your starting amidoxime (typically lower Rf) disappear and a new spot for the O-acylamidoxime intermediate (higher Rf) appear.
-
Step 2 (Cyclization): The intermediate spot should gradually be replaced by the final product spot, which will usually have the highest Rf value due to its lower polarity compared to the intermediate. LC-MS is also excellent for unambiguous tracking of all components.
Q4: I am having trouble purifying the final product by column chromatography. Any advice? A4: The target compound is relatively non-polar.
-
Silica Gel: Use a silica gel slurry packed with a non-polar solvent like hexane.
-
Eluent: Start with a low polarity eluent (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane) and gradually increase the polarity. The product should elute relatively early.
-
Avoid Acidity: Be aware that some grades of silica gel can be slightly acidic, which could potentially promote the degradation of sensitive compounds over long periods. If you suspect this is an issue, you can use silica gel that has been neutralized with a small amount of triethylamine in the slurry/eluent.
Detailed Experimental Protocol
Synthesis of this compound
This protocol is based on the acylation-cyclodehydration of 2-chloro-N-hydroxyacetimidamide.[18][7]
Step 1: O-Acylation of 2-Chloro-N-hydroxyacetimidamide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-N-hydroxyacetimidamide (1.0 eq).
-
Dissolve the amidoxime in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of amidoxime).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.
-
In the dropping funnel, prepare a solution of pivaloyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexane) until the starting amidoxime is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude O-acylamidoxime intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclodehydration
-
Transfer the crude O-acylamidoxime intermediate to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add toluene (approx. 10 mL per gram of the initial amidoxime).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Monitor the disappearance of the intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude residue contains the target compound, this compound.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% Hexane and gradually increasing to 5-10% Ethyl Acetate in Hexane.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product as a solid or oil.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Pravdina, A. A., & Postnikov, P. S. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6296. [Link]
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Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Pace, A., Pierro, P., & Piras, M. (2019). Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". IRIS UniPA. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Gorgulho, C. M., & Matos, M. J. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Senter, R. A., & Paolucci, C. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2840–2845. [Link]
-
Almansour, A. I., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(15), 4885. [Link]
-
Yar, M., et al. (2016). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
-
Kumar, D., & Kumar, N. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 177-185. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1547-1571. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 424-436. [Link]
-
Reddit. (2022). Polymerization due to Acid chloride. r/chemhelp. [Link]
-
Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(2), 149-154. [Link]
-
Sudha, B. S., & Vijaykumar, H. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2544-2550. [Link]
-
Chen, Y., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. [Link]
-
Ogata, M., et al. (1987). Chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 425-430. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-TERT-BUTYL-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[4][5][6] This guide provides a comprehensive analysis of the anticipated biological activity of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole , a molecule of interest due to its unique structural features. As direct experimental data for this specific compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust framework for its biological activity validation and to draw meaningful comparisons with alternative heterocyclic systems.
The core structure of this compound combines a bulky, lipophilic tert-butyl group at the 5-position with a reactive chloromethyl group at the 3-position. The tert-butyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while the chloromethyl moiety introduces the potential for covalent interactions with biological macromolecules, a mechanism often associated with potent and irreversible inhibition.[4] This unique combination suggests a spectrum of possible biological effects that warrant rigorous experimental validation.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, we will compare its anticipated activities with those of structurally related 1,2,4-oxadiazole derivatives that have been experimentally validated.
Anticancer Activity
A structurally related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , has been reported to exhibit moderate anticancer activity against a panel of 11 human cancer cell lines, with a mean IC50 value of approximately 92.4 μM.[3] Another study on caffeic and ferulic acid-based 1,2,4 and 1,3,4 oxadiazole hybrids identified compounds with significant inhibitory activity against glioblastoma cell lines.[1] For example, one 1,3,4-oxadiazole derivative (compound 5 in the study) showed IC50 values of 35.1, 34.4, and 37.9 μM against U87, T98G, and LN229 glioblastoma cells, respectively.[1]
The presence of the chloromethyl group in our topic compound suggests a potential mechanism of action as an alkylating agent, which could lead to enhanced cytotoxicity through covalent modification of DNA or key proteins involved in cell proliferation.[4] This hypothesis, however, requires experimental verification.
Table 1: Comparative Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (μM) | Reference |
| This compound | Data not available | - | - |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Mean of 11 cell lines | ~92.4 | [3] |
| Caffeic acid-based 1,3,4-oxadiazole hybrid | U87 (Glioblastoma) | 35.1 | [1] |
| Caffeic acid-based 1,3,4-oxadiazole hybrid | T98G (Glioblastoma) | 34.4 | [1] |
| Caffeic acid-based 1,3,4-oxadiazole hybrid | LN229 (Glioblastoma) | 37.9 | [1] |
| Combretastatin-A4 analog (bis-1,2,4-oxadiazole) | A549 (Lung) | 0.11 | [7] |
| Imidazothiadiazole-linked 1,2,4-oxadiazole | A375 (Melanoma) | 0.11 | [7] |
Antimicrobial Activity
Heterocyclic compounds, including 1,2,4-oxadiazoles, are a rich source of novel antimicrobial agents.[5] They have been shown to be effective against a range of bacterial and fungal pathogens. The validation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific antimicrobial data for this compound is not available, a study on the structure-activity relationship of 1,2,4-oxadiazoles as antibacterials revealed that hydrophobic substituents are generally well-tolerated and can contribute to potent activity against Gram-positive bacteria like Staphylococcus aureus.[8][9] Another study on 1,3,4-oxadiazole derivatives demonstrated potent activity against several S. aureus strains, with MICs ranging from 4 to 32 μg/ml.[2] The chloromethyl group in our topic compound could potentially enhance its antimicrobial properties by acting as an electrophile that reacts with nucleophilic residues in essential bacterial enzymes or proteins.
Table 2: Comparative Antimicrobial Activity of Selected 1,2,4-Oxadiazole Analogs
| Compound/Analog | Microorganism | MIC (μg/mL) | Reference |
| This compound | Data not available | - | - |
| 1,2,4-Oxadiazole with 4-chloropyrazole substituent | S. aureus ATCC 29213 | ≤ 8 | [8] |
| 1,3,4-Oxadiazole derivative (OZE-I) | S. aureus USA100 | 4 | [2] |
| 1,3,4-Oxadiazole derivative (OZE-II) | S. aureus USA100 | 8 | [2] |
| 1,3,4-Oxadiazole derivative (OZE-III) | S. aureus USA300 | 32 | [2] |
Enzyme Inhibitory Activity
Many 1,2,4-oxadiazole derivatives exert their biological effects through the inhibition of specific enzymes.[10] This class of compounds has been investigated as inhibitors of a variety of enzymes, including cholinesterases (relevant to Alzheimer's disease), kinases, and proteases.[6][11]
A recent study on 1,2,4-oxadiazole-based derivatives as multifunctional agents for Alzheimer's disease reported compounds with excellent inhibitory potential against acetylcholinesterase (AChE), with IC50 values in the nanomolar range, significantly more potent than the reference drug donepezil.[11] For example, one derivative exhibited an AChE IC50 of 0.00098 µM.[11] The potential of this compound as an enzyme inhibitor is particularly intriguing due to the chloromethyl group, which could act as a covalent inhibitor by forming an irreversible bond with a key amino acid residue in the enzyme's active site.
Table 3: Comparative Enzyme Inhibitory Activity of Selected 1,2,4-Oxadiazole Analogs
| Compound/Analog | Target Enzyme | IC50 (μM) | Reference |
| This compound | Data not available | - | - |
| 1,2,4-Oxadiazole-based derivative | Acetylcholinesterase (AChE) | 0.00098 | [11] |
| 1,2,4-Oxadiazole-based derivative | Butyrylcholinesterase (BuChE) | 16.64 | [11] |
| 1,2,4-Oxadiazole compound 13f | SARS-CoV-2 PLpro | 1.8 | [6] |
| 1,2,4-Oxadiazole compound 26r | SARS-CoV-2 PLpro | 1.0 | [6] |
Experimental Protocols for Biological Activity Validation
To rigorously assess the biological potential of this compound, a series of well-established in vitro assays should be employed. The following protocols provide a framework for such a validation study.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound (and comparator compounds) in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound (and comparator compounds) in the broth medium directly in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) Determine Minimum Bactericidal Concentration (MBC): Subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Caption: Workflow for MIC determination.
Protocol 3: Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. The specific reagents and detection methods will vary depending on the target enzyme.
Principle: The activity of an enzyme is measured in the presence and absence of the test compound. The rate of the enzymatic reaction is determined by monitoring the formation of a product or the depletion of a substrate over time. The inhibitory effect of the compound is quantified by determining the concentration required to reduce the enzyme activity by 50% (IC50).
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a buffer solution, a solution of the target enzyme, a solution of the substrate, and a series of dilutions of this compound (and comparator compounds).
-
Pre-incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Measure the change in a detectable signal (e.g., absorbance, fluorescence, or luminescence) over time using a plate reader. The signal should be proportional to the concentration of the product formed or the substrate consumed.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Inhibition Studies (Optional): To determine if the inhibition is reversible or irreversible (as might be expected for a compound with a chloromethyl group), perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of its structural features and comparison with closely related analogs provide a strong rationale for its potential as a bioactive molecule. The presence of the chloromethyl group is a particularly noteworthy feature, suggesting the possibility of covalent interactions with biological targets, which could lead to potent and durable pharmacological effects.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic validation of its anticancer, antimicrobial, and enzyme inhibitory activities. The results of these studies will be crucial in elucidating the true therapeutic potential of this compound and will guide future drug development efforts. Further investigations into its mechanism of action, selectivity profile, and in vivo efficacy will be essential next steps in its journey from a promising chemical entity to a potential therapeutic agent.
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Available at: [Link]
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Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Publications. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central. Available at: [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicine. Available at: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
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Evaluation of New 2-N-tert tert-butyl-5-aryl-1, 3, 4-Oxadiazol Antimicrobial Activity Oxadiazol-2-Amines for. International Science Community Association. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. Available at: [Link]
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Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. NISCAIR Online Periodicals Repository. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. Available at: [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
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A Comparative Guide to 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole: A Versatile Building Block in Medicinal Chemistry
This guide provides an in-depth comparison of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole with other oxadiazole-based analogues. We will delve into its synthetic utility, physicochemical characteristics, and strategic applications, contrasting it with isomeric and substituted alternatives to inform rational drug design. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective resource for leveraging this valuable heterocyclic scaffold.
Introduction: The Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its prevalence stems from its role as a bioisostere of amide and ester functionalities.[3][4][5] This substitution can confer enhanced metabolic stability and improved pharmacokinetic profiles upon a lead compound.[6][7] The oxadiazole core is thermally and chemically robust and its nitrogen atoms can act as hydrogen bond acceptors, enabling crucial interactions with biological targets.[1]
Within this important class of compounds, this compound (CAS 175205-41-1) emerges as a particularly strategic building block.[8][9] It uniquely combines two key features: a bulky, lipophilic tert-butyl group at the C5 position, which can enhance metabolic stability, and a reactive chloromethyl group at the C3 position, which serves as a versatile handle for synthetic elaboration. This guide will explore the implications of these features by comparing them against other oxadiazole structures.
Synthesis and Reactivity: A Tale of Two Ends
The primary value of this compound lies in the distinct properties of its substituents. The synthesis of this and related 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate. This process typically involves the reaction of an amidoxime with an activated carboxylic acid or its derivative.
Caption: General synthesis workflow for this compound.
The chloromethyl group at the C3 position is an electrophilic center, highly susceptible to nucleophilic substitution. This reactivity is a significant asset, allowing the parent molecule to be used as a scaffold for generating large libraries of derivatives. For instance, it readily reacts with cyanide salts to form the corresponding acetonitrile derivative, which can be a key intermediate for further transformations.[10]
Caption: Reactivity of the 3-(chloromethyl) group for library synthesis.
Comparative Analysis
The utility of an oxadiazole in a drug discovery program depends critically on its isomeric form and substitution pattern. Small changes can lead to significant differences in physicochemical and biological properties.[11][12]
Isomeric Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
While structurally similar, the 1,2,4- and 1,3,4-oxadiazole isomers are not interchangeable.[11][12] The choice of isomer is a key strategic decision in drug design. Experimental comparisons of matched molecular pairs have revealed consistent trends.[13][14] The 1,3,4-oxadiazole isomer generally exhibits greater polarity, which translates to lower lipophilicity (LogP) and higher aqueous solubility—properties that are often desirable for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[13][14]
However, this does not render the 1,2,4-isomer inferior. In some cases, the specific geometry and electronic distribution of the 1,2,4-oxadiazole ring can lead to superior binding affinity for the target protein. For example, in a series of cannabinoid receptor 2 (CB2) ligands, the 1,2,4-oxadiazole derivatives showed 10- to 50-fold higher binding affinity than their 1,3,4-oxadiazole counterparts.[14][15] This highlights a common trade-off in medicinal chemistry: optimizing for potency versus optimizing for pharmacokinetics.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Causality |
| Lipophilicity (LogD) | Generally Higher | Generally Lower | The 1,3,4-isomer has a more symmetrical arrangement of heteroatoms, leading to a lower dipole moment and increased polarity.[13][14] |
| Aqueous Solubility | Generally Lower | Generally Higher | Increased polarity of the 1,3,4-isomer enhances its interaction with water molecules.[13] |
| Metabolic Stability | Variable | Often Higher | The 1,3,4-ring can be more resistant to certain metabolic pathways.[14] |
| hERG Inhibition | Potential Liability | Lower Propensity | The higher polarity of the 1,3,4-isomer may reduce interactions with the hERG potassium channel.[14] |
| Target Affinity | Case-Dependent | Case-Dependent | Can be higher, as seen with CB2 ligands, suggesting the specific vector arrangement is crucial for binding.[14][15] |
Table 1. Comparative physicochemical and pharmacological properties of 1,2,4- and 1,3,4-oxadiazole isomers.
Substituent Effects at C5: The Role of the Tert-Butyl Group
The tert-butyl group at the C5 position of the target molecule is a non-polar, bulky substituent. Its primary role is often steric shielding, which can protect the oxadiazole ring or adjacent parts of the molecule from metabolic enzymes, thus increasing the compound's half-life. Its lipophilicity also influences the overall LogP of the molecule, which can affect cell membrane permeability.
To understand its impact, we can compare it to other C5 substituents found in bioactive 1,2,4-oxadiazoles. The nature of this group, whether it is electron-donating or electron-withdrawing, can dramatically alter the biological activity.
| C5 Substituent | Type | Impact on Biological Activity (Example: Antileishmanial) | Rationale & Causality |
| p-Methoxy-phenyl | Aryl (Electron-Donating) | High Activity (IC₅₀ = 32.9 µM)[1] | The electron-donating group may enhance binding affinity through favorable electronic interactions with the target enzyme.[1] |
| p-Nitro-phenyl | Aryl (Electron-Withdrawing) | Low Activity (IC₅₀ = 336 µM)[1] | The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the ring, which can be detrimental to binding.[1] |
| Tert-Butyl | Alkyl (Bulky, Lipophilic) | Potentially enhances metabolic stability and membrane permeability. | Provides steric hindrance against metabolic enzymes and increases the overall lipophilicity of the molecule. |
Table 2. Influence of C5 substituent on the biological activity of 3-aryl-1,2,4-oxadiazoles against L. infantum.[1]
Experimental Protocols
To ensure the practical application of this guide, we provide validated, step-by-step protocols for the synthesis of the oxadiazole core and its subsequent modification.
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[6][16] This protocol is a general method adaptable for synthesizing this compound.
Materials:
-
Amidoxime (e.g., Pivalamidoxime, 1.0 eq)
-
Carboxylic acid derivative (e.g., Chloroacetic acid, 1.2 eq)
-
Coupling agent (e.g., HBTU, 1.1 eq)
-
Organic base (e.g., DIEA, 2.5 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Microwave synthesizer with sealed reaction vessels
-
Magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the organic base (2.5 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[6] Reaction progress can be monitored by TLC or LC-MS.
-
After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.[6][17]
Protocol 2: Nucleophilic Substitution on the 3-(Chloromethyl) Group
This protocol demonstrates the derivatization of the chloromethyl handle, using its reaction with potassium cyanide as an example.[10]
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN, 2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium cyanide (2.0 eq).
-
Heat the reaction mixture to 100 °C and maintain under reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining KCN.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)acetonitrile.
-
Purify the product via column chromatography or recrystallization as needed.
Conclusion
This compound stands out as a highly valuable building block in modern medicinal chemistry. Its synthetic accessibility and the orthogonal reactivity of its two substituents provide a powerful platform for generating diverse molecular libraries. The tert-butyl group offers a means to enhance metabolic stability, while the chloromethyl group serves as a reactive anchor for introducing a wide array of functional groups.
The comparative analysis reveals that the choice between oxadiazole isomers is a nuanced decision involving a trade-off between pharmacokinetic properties and target affinity. While the 1,3,4-oxadiazole isomer may offer advantages in solubility and metabolic stability, the 1,2,4-scaffold can provide superior potency. Ultimately, the strategic selection of the oxadiazole core and its substituents must be tailored to the specific objectives of the drug discovery program, with this compound representing a versatile and powerful tool in the chemist's arsenal.
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University of Manchester Research Explorer. Oxadiazole isomers: all bioisosteres are not created equal.
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ResearchGate. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
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Maftei, C. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3123.
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Aytac, S. P., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 2988-2995.
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Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
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Pace, A., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry.
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Angene. 5-tert-Butyl-3-(chloromethyl)-1,2,4-oxadiazole.
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Neda, I., et al. (2012). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 8, 2086-2094.
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Oriental Journal of Chemistry. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene.
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ResearchGate. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds.
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
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Vasil'ev, A. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2424.
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Journal of Drug Delivery and Therapeutics. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE.
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Lelyukh, M., et al. (2020). Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. Journal of Applied Pharmaceutical Science, 10(10), 135-149.
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5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole vs. other heterocyclic compounds
An In-Depth Comparative Guide for Medicinal Chemists: 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole as a Strategic Building Block
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools. Among these, the five-membered 1,2,4-oxadiazole ring has garnered significant attention for its unique combination of physicochemical properties and metabolic stability.[1][2] Often employed as a bioisostere for amide and ester functionalities, the 1,2,4-oxadiazole core offers a rigid, planar structure that can improve pharmacokinetic profiles by resisting hydrolytic cleavage.[3][4]
This guide focuses on a particularly valuable derivative: This compound . This molecule is more than just another heterocycle; it is a strategic building block purposefully designed with two key features. The 5-tert-butyl group provides a bulky, lipophilic anchor to probe steric pockets of target proteins and can sterically hinder metabolic attack. Concurrently, the 3-chloromethyl group acts as a versatile electrophilic handle, allowing for straightforward covalent linkage to a wide array of nucleophiles.
Here, we provide a comparative analysis of this compound against other common heterocyclic systems, supported by experimental insights, to elucidate its distinct advantages and potential applications in drug development programs.
Part 1: Physicochemical and Structural Properties—A Comparative Overview
The selection of a heterocyclic core has profound implications for a drug candidate's properties, including its solubility, lipophilicity, and metabolic fate. The 1,2,4-oxadiazole ring, particularly when substituted as in our title compound, presents a distinct profile compared to its isomers and other common heterocycles.
| Property | This compound | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | 2-Amino-5-methyl-1,3,4-thiadiazole | 4-Phenyl-1H-1,2,3-triazole |
| Molecular Weight ( g/mol ) | 174.63[5][6][7] | 194.62[8] | 115.16 | 145.16 |
| cLogP (Calculated) | ~2.3 | ~2.4[8] | ~0.5 | ~1.4 |
| Topological Polar Surface Area (Ų) | 38.9 | 38.9[8] | 69.3 | 41.6 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 1 |
| Key Structural Feature | Reactive -CH₂Cl, Bulky t-Bu | Reactive -CH₂Cl, Aromatic Phenyl | Nucleophilic -NH₂ | Stable N-H, Bioconjugation potential |
| Metabolic Stability | Generally high due to t-Bu shielding and stable ring | Ring is stable, but phenyl group is susceptible to oxidation | Ring is stable; exocyclic amine can be a site of metabolism | Very high; often used to block metabolism |
Analysis:
-
Lipophilicity (cLogP): The tert-butyl group gives the title compound a moderate lipophilicity, comparable to its phenyl-substituted analog.[8] This is significantly higher than more polar heterocycles like aminothiadiazoles or the parent 1,2,3-triazoles. This property is critical for membrane permeability and can be tuned by modifying the nucleophile that displaces the chloride.
-
Polar Surface Area (PSA): With a PSA of 38.9 Ų, the 1,2,4-oxadiazole core is a relatively weak polar motif, a characteristic that often correlates with good cell penetration.
-
Hydrogen Bonding: As a pure hydrogen bond acceptor, the 1,2,4-oxadiazole ring avoids the potential metabolic liabilities associated with N-H bonds found in triazoles or the nucleophilic character of exocyclic amines on thiadiazoles.
-
Reactivity: The defining feature is the chloromethyl group, an electrophilic site for facile elaboration. This contrasts sharply with the relative inertness of a methyl group or the nucleophilic character of an amino group on other heterocycles.
Part 2: Synthesis and Reactivity—A Framework for Application
The utility of a building block is dictated by its accessibility and the predictability of its reactions. This compound is readily synthesized and its reactivity is centered on the versatile chloromethyl handle.
General Synthetic Workflow
The most common and reliable method for constructing the 1,2,4-oxadiazole ring involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[9]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from pivalamidoxime.
Materials:
-
Pivalamidoxime
-
Chloroacetyl chloride
-
Pyridine
-
Toluene
-
Sodium bicarbonate (5% aq. solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve pivalamidoxime (1.0 eq) in dry toluene. Cool the solution to 0 °C in an ice bath.
-
Add dry pyridine (1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the amidoxime is consumed.
-
Cyclodehydration: Heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours. The intermediate O-acylamidoxime will cyclize to form the desired oxadiazole.
-
Work-up: Cool the mixture to room temperature and filter off the pyridinium salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Reactivity of the Chloromethyl Group: A Gateway to Diverse Analogs
The chloromethyl group is an excellent electrophile for Sₙ2 reactions. This allows for the straightforward introduction of various functionalities, including amines, phenols, thiols, and carboxylates, to build more complex molecules.
-
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Both are excellent amide/ester bioisosteres. [10][11]The key difference lies in the placement of the heteroatoms, which dictates the vectoral orientation of substituents and the dipole moment of the molecule. The asymmetric nature of the 1,2,4-isomer provides two chemically distinct positions (C3 and C5) for substitution, offering more nuanced structural diversity.
-
1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole: Replacing the oxygen with sulfur to form a thiadiazole increases the size and lipophilicity of the ring. Sulfur is a weaker hydrogen bond acceptor than oxygen, which can significantly alter interactions with a biological target. [12]* 1,2,4-Oxadiazole vs. Triazoles: Triazoles, particularly the 1,2,4-isomer, are exceptionally stable and can act as both hydrogen bond donors and acceptors. [13]While this offers additional interaction possibilities, the N-H proton can be a site for metabolic conjugation or may be unfavorably acidic or basic. The 1,2,4-oxadiazole avoids this by having no ring N-H protons.
Conclusion and Strategic Recommendations
This compound is not merely a heterocycle, but a highly functionalized building block with clear strategic advantages for drug discovery.
Key Strengths:
-
Metabolic Stability: The 1,2,4-oxadiazole core is a proven metabolically robust bioisostere of esters and amides. [3]The tert-butyl group further enhances this by providing steric shielding.
-
Synthetic Versatility: The chloromethyl group at the C3 position serves as a reliable and reactive electrophilic handle for facile Sₙ2-mediated library synthesis. [14]3. Tunable Physicochemical Properties: The bulky tert-butyl group provides a strong lipophilic contribution, ideal for targeting hydrophobic pockets, while the reactive handle allows for the introduction of polar groups to balance properties like solubility.
-
Favorable Drug-like Profile: Lacking a hydrogen bond donor and possessing a moderate PSA, this scaffold is well-suited for designing molecules with good oral bioavailability.
Considerations:
-
The reactivity of the chloromethyl group, while advantageous, also presents a potential liability for off-target covalent modification if not properly directed.
-
The synthesis, while straightforward, is a multi-step process compared to one-pot reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") used for 1,2,3-triazoles.
References
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PubChem. 5-tert-butyl-3-chloro-2-methyl-3H-1,2,4-oxadiazole. Available from: [Link]
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Gomółka, E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4967. Available from: [Link]
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Yakan, H., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. RSC Advances, 8(71), 40785-40792. Available from: [Link]
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Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 52(10), 983-988. Available from: [Link]
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Pathan, A. A., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(8), e2200123. Available from: [Link]
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Neda, I., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2134-2142. Available from: [Link]
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Al-Hiari, Y. M. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Jordan Journal of Chemistry, 2(1). Available from: [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Cogent Chemistry, 10(1). Available from: [Link]
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Mironovich, L. M., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2424. Available from: [Link]
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Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. Available from: [Link]
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Al-Masoudi, N. A. L., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 34(2). Available from: [Link]
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A Comparative Guide to the Spectroscopic Data of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry, owing to the prevalence of the 1,2,4-oxadiazole scaffold in a range of biologically active molecules. The presence of a reactive chloromethyl group and a sterically bulky tert-butyl moiety makes it an interesting candidate for further chemical modifications and biological screening.
Chemical Structures for Comparison
To facilitate a thorough comparative analysis, we will reference the following compounds:
-
Target Compound: this compound
-
Analog A: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
-
Analog B: 3-(Chloromethyl)-1,2,4-oxadiazole
Figure 1: Chemical structures of the target compound and its analogs.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For this compound, we anticipate two key signals.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH ₃)₃ | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for such groups.[1] |
| -CH ₂Cl | ~4.8 | Singlet | 2H | The methylene protons adjacent to the electronegative chlorine atom and the 1,2,4-oxadiazole ring will be deshielded, appearing as a singlet further downfield. |
Comparative Analysis:
In the ¹H NMR spectrum of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles, the chloromethyl protons appear around 4.8 ppm.[2] This provides strong evidence for the predicted chemical shift of the chloromethyl group in our target compound. The absence of neighboring protons for both the tert-butyl and chloromethyl groups leads to the prediction of singlet multiplicities.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. We expect to observe four distinct carbon signals for this compound.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C (CH₃)₃ | ~30 | The quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| -C H₂Cl | ~35 | The carbon of the chloromethyl group, shifted downfield by the adjacent chlorine. |
| C -3 (Oxadiazole) | ~168 | The C-3 carbon of the 1,2,4-oxadiazole ring. |
| C -5 (Oxadiazole) | ~178 | The C-5 carbon of the 1,2,4-oxadiazole ring, typically deshielded compared to C-3.[3][4] |
Comparative Analysis:
A computed ¹³C NMR spectrum for 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole shows the chloromethyl carbon at approximately 35 ppm, and the oxadiazole carbons at roughly 168 ppm and 175 ppm.[5] This aligns well with our predictions. The chemical shifts for the tert-butyl group are based on typical values for this moiety attached to a heterocyclic system.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the 1,2,4-oxadiazole ring and the alkyl halide.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1615 | C=N stretch | 1,2,4-Oxadiazole ring |
| ~1570 | C=N stretch | 1,2,4-Oxadiazole ring |
| ~1250 | C-O-C stretch | 1,2,4-Oxadiazole ring |
| ~720 | C-Cl stretch | Chloromethyl group |
Comparative Analysis:
The characteristic C=N stretching vibrations in 1,2,4-oxadiazole derivatives are typically observed in the 1610-1620 cm⁻¹ region.[7] The C-O-C stretching of the ring is also a key indicator. The C-Cl stretching frequency is expected in the range of 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
Figure 2: Predicted mass spectral fragmentation pathway.
Explanation of Fragmentation:
-
Molecular Ion ([M]⁺˙): The molecular ion peak should be observed at m/z 174, with an isotopic peak at m/z 176 ([M+2]⁺˙) with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical, leading to a fragment at m/z 159/161.
-
Loss of a Chlorine Radical ([M - Cl]⁺): Cleavage of the C-Cl bond would result in a fragment at m/z 139.
-
Formation of the tert-Butyl Cation ([C(CH₃)₃]⁺): The stable tert-butyl cation is a very common fragment and is expected to be a prominent peak at m/z 57.
-
Loss of the tert-Butyl Radical ([M - C(CH₃)₃]⁺): Loss of the entire tert-butyl group would give a fragment at m/z 117/119.
Comparative Analysis:
The GC-MS data for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole shows a molecular ion at m/z 194 and a prominent fragment corresponding to the loss of the chloromethyl group.[8] This supports the predicted fragmentation pathways involving the loss of substituents from the oxadiazole ring.
Experimental Protocols
The following are standard, self-validating protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Standard NMR spectroscopy workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.[10]
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline correction to ensure accurate integration and chemical shift determination.
-
Spectral Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Figure 4: FT-IR spectroscopy workflow using an ATR accessory.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[11]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Figure 5: General workflow for mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[12]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.[13]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a monochlorinated compound.
Conclusion
This guide provides a detailed prediction and comparative analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a robust set of expected spectral features. This information will be invaluable for researchers in confirming the identity and purity of this compound, should it be synthesized or isolated. The provided protocols offer standardized methods for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in experimental workflows.
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SpectraBase. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. [Link]
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Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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A Technical Guide to Bioisosteric Modifications of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
A Comparative Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to optimizing pharmacological profiles. The heterocyclic compound, 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, presents a unique combination of a bulky lipophilic group, a reactive electrophilic handle, and a metabolically stable heterocyclic core. This guide provides an in-depth comparative analysis of bioisosteric replacements for each of these key moieties, offering experimental insights and synthetic strategies to aid in the design of next-generation analogs with enhanced drug-like properties.
Introduction: The Rationale for Bioisosteric Replacement
Bioisosterism, the interchange of atoms or groups with similar physicochemical or topological properties, is a cornerstone of lead optimization.[1] For the parent compound, this compound, this strategy can be employed to modulate several critical parameters:
-
Physicochemical Properties: Fine-tuning lipophilicity (LogP), solubility, and polar surface area (PSA) to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Pharmacokinetic Profile: Enhancing metabolic stability to increase half-life and bioavailability.[2][3]
-
Pharmacodynamic Profile: Modifying binding interactions with the biological target to enhance potency and selectivity.
-
Toxicity Profile: Mitigating off-target effects and reactive metabolite formation.
This guide will systematically deconstruct the parent molecule and explore validated bioisosteric replacements for its three primary structural components.
I. Bioisosteric Replacement of the 5-Tert-Butyl Group
The tert-butyl group provides significant steric bulk and lipophilicity. While beneficial for target engagement and metabolic shielding, it can also lead to poor solubility and increased metabolic lability.[4] The following table compares viable bioisosteres for this group.
| Bioisostere | Structure | Key Physicochemical Properties | Rationale for Replacement |
| Parent: Tert-Butyl | -C(CH₃)₃ | High Lipophilicity, Steric Bulk | Can lead to poor solubility and metabolic oxidation. |
| Cyclopropyl | -c-C₃H₅ | Reduced Lipophilicity, Rigid | Introduces conformational rigidity and can improve metabolic stability.[5] |
| Cyclobutyl | -c-C₄H₇ | Moderately Reduced Lipophilicity | Offers a balance of steric bulk and reduced lipophilicity compared to tert-butyl.[5] |
| Isopropyl | -CH(CH₃)₂ | Reduced Lipophilicity and Steric Bulk | Can mitigate steric clashes and improve solubility. |
| Trifluoromethyl | -CF₃ | Increased Lipophilicity (similar to tert-butyl), Electron Withdrawing | Can serve as a bioisostere for a chlorine atom due to steric similarity and enhances metabolic stability.[6][7] |
| Bicyclo[1.1.1]pentanyl | -C₅H₇ | Reduced Lipophilicity, 3D character | Provides a rigid, three-dimensional scaffold that can improve solubility and metabolic stability. |
Experimental Workflow: Synthesis of a Cyclopropyl Analog
The following diagram outlines a general synthetic workflow for replacing the tert-butyl group with a cyclopropyl moiety.
Caption: Synthetic route to a cyclopropyl analog.
II. Bioisosteric Replacement of the 3-Chloromethyl Group
The chloromethyl group serves as a reactive electrophile, potentially forming a covalent bond with a nucleophilic residue in the target protein. However, this reactivity can also lead to off-target effects and instability. Bioisosteric replacement can fine-tune this reactivity.
| Bioisostere | Structure | Reactivity Profile | Rationale for Replacement |
| Parent: Chloromethyl | -CH₂Cl | Strong Electrophile (Sₙ2) | High reactivity can lead to non-specific binding and poor stability.[8] |
| Hydroxymethyl (pro-electrophile) | -CH₂OH | Nucleophilic; can be activated in vivo to an electrophile | Reduces inherent reactivity, potentially improving selectivity and stability. |
| Vinyl (Michael Acceptor) | -CH=CH₂ | Softer Electrophile (Michael Addition) | Offers a different reactivity profile that can be more selective for cysteine thiols.[9] |
| Epoxymethyl | -CH(O)CH₂ | Moderately Reactive Electrophile | The epoxide is a common electrophilic warhead with a distinct reactivity profile from alkyl halides. |
Experimental Workflow: Synthesis of a Vinyl Analog
A vinyl group can be introduced as a Michael acceptor, providing a "softer" electrophile compared to the chloromethyl group.[10][11]
Caption: Synthesis of a vinyl-substituted oxadiazole.
III. Bioisosteric Replacement of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters, offering improved metabolic stability.[12] However, alternative heterocycles can offer different physicochemical properties and vector orientations of the substituents.
| Bioisostere | Structure | Key Physicochemical Properties | Rationale for Replacement |
| Parent: 1,2,4-Oxadiazole | 5-membered ring with O at 1, N at 2,4 | Metabolically stable, good H-bond acceptor | To modulate polarity, solubility, and substituent vectors. |
| 1,3,4-Oxadiazole | 5-membered ring with O at 1, N at 3,4 | More polar, often more soluble and metabolically stable than 1,2,4-isomer.[13] | Can improve aqueous solubility and metabolic stability. |
| Isoxazole | 5-membered ring with O at 1, N at 2 | Different dipole moment and H-bonding capacity | Provides a different spatial arrangement of substituents. |
| Tetrazole | 5-membered ring with 4 N atoms | Acidic (pKa ~4.5-5), often improves solubility | Acts as a non-classical bioisostere of a carboxylic acid, can significantly alter physicochemical properties.[14][15] |
Experimental Workflow: Synthesis of a 1,3,4-Oxadiazole Analog
The synthesis of the regioisomeric 1,3,4-oxadiazole often starts from a carboxylic acid hydrazide.
Caption: Synthetic route to a 1,3,4-oxadiazole analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(Cyclopropyl)-3-(chloromethyl)-1,2,4-oxadiazole
Step 1: Amidoxime Formation
-
To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield cyclopropyl amidoxime.
Step 2: Acylation and Cyclization
-
Dissolve the cyclopropyl amidoxime (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Heat the reaction mixture to reflux for 8-12 hours to effect cyclization.
-
Cool the reaction, filter the triethylamine hydrochloride salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford 5-(cyclopropyl)-3-(chloromethyl)-1,2,4-oxadiazole.
Protocol 2: Synthesis of 2-(tert-Butyl)-5-(chloromethyl)-1,3,4-oxadiazole
Step 1: Pivaloyl Hydrazide Formation
-
To a solution of pivalic acid (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain crude pivaloyl hydrazide, which can be used without further purification.
Step 2: Diacyl Hydrazine Formation and Cyclodehydration
-
To a solution of pivaloyl hydrazide (1.0 eq) in dichloromethane, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C and add 2-chloroacetic anhydride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and dissolve the crude diacyl hydrazine in phosphorus oxychloride (5.0 eq).
-
Heat the mixture at 100 °C for 3-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 2-(tert-butyl)-5-(chloromethyl)-1,3,4-oxadiazole.
Conclusion
The bioisosteric modification of this compound offers a rich avenue for optimizing its drug-like properties. By systematically replacing the tert-butyl, chloromethyl, and 1,2,4-oxadiazole moieties, researchers can fine-tune the steric, electronic, and physicochemical characteristics of the molecule to enhance its therapeutic potential. This guide provides a foundational framework for these explorations, combining established medicinal chemistry principles with practical synthetic considerations.
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- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 2017.
- Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 2014.
- Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 2022.
- Conjugate Additions to Vinyl-Substituted Arom
- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 2018.
- Reversible Michael Additions: Covalent Inhibitors and Prodrugs.
- ChemInform Abstract: Conjugate Additions to Vinyl‐Substituted Arom
- Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 2022.
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- Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 2022.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 2020.
- Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 2016.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 2020.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012.
- Michael Additions to Activated Vinylphosphon
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2020.
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- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
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Introduction: The Rationale for Investigating 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole as an Acetylcholinesterase Inhibitor
As a Senior Application Scientist, it is my responsibility to provide a comprehensive and technically sound guide for researchers in the field of drug discovery. This document is designed to serve as a practical comparison guide on the efficacy of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole in a specific, well-established biochemical assay. Given the novelty of this particular molecule and the limited publicly available data, this guide will present a hypothetical, yet scientifically plausible, case study of its evaluation as an Acetylcholinesterase (AChE) inhibitor. This will be compared against a known standard, Donepezil. The protocols, rationale, and data interpretation are grounded in established principles of enzymology and medicinal chemistry.
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and glaucoma.[2]
The chemical structure of this compound presents several features that make it a compelling candidate for investigation as an AChE inhibitor:
-
The 1,2,4-Oxadiazole Core: This heterocyclic scaffold is a known "bioisostere" for ester and amide groups and is present in numerous biologically active compounds. Its rigid structure can serve as a scaffold to orient substituents in a defined three-dimensional space for optimal interaction with a biological target. Several 1,2,4-oxadiazole derivatives have been reported to exhibit AChE inhibitory activity.[3][4][5]
-
The Tert-Butyl Group: This bulky, lipophilic group can engage in hydrophobic interactions within the active site of AChE, potentially enhancing binding affinity and contributing to selectivity.
-
The Chloromethyl Group: This reactive moiety introduces the possibility of covalent interaction with nucleophilic residues (such as serine or cysteine) in or near the active site of AChE. Covalent inhibitors can offer the advantages of prolonged duration of action and high potency.
This guide will outline a detailed protocol for assessing the AChE inhibitory activity of our lead compound and compare its hypothetical performance against the well-established, reversible AChE inhibitor, Donepezil.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman and is suitable for a 96-well plate format, allowing for efficient screening and dose-response analysis.[2][6]
Principle of the Assay
The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to AChE activity. An inhibitor will reduce this rate.
Materials and Reagents
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Donepezil hydrochloride, dissolved in DMSO.
-
Instrumentation: 96-well plate reader capable of measuring absorbance at 412 nm.
-
Hardware: 96-well clear, flat-bottom microplates.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
Prepare a 1 U/mL stock solution of AChE in Assay Buffer. From this, prepare a working solution of 0.05 U/mL in Assay Buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
Prepare a 1 mM stock solution of Donepezil in 100% DMSO. Perform serial dilutions in DMSO.
-
-
Assay Plate Setup (per well):
-
Test Wells: 20 µL of Assay Buffer + 20 µL of AChE working solution (0.05 U/mL) + 10 µL of test compound dilution.
-
Positive Control Wells: 20 µL of Assay Buffer + 20 µL of AChE working solution (0.05 U/mL) + 10 µL of Donepezil dilution.
-
100% Activity Control (No Inhibitor): 20 µL of Assay Buffer + 20 µL of AChE working solution (0.05 U/mL) + 10 µL of DMSO.
-
Blank (No Enzyme): 40 µL of Assay Buffer + 10 µL of DMSO.
-
-
Pre-incubation:
-
Mix the contents of the wells by gently tapping the plate.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Prepare a "Reaction Mix" containing 140 µL of Assay Buffer, 5 µL of 10 mM DTNB, and 5 µL of 10 mM ATCI per well.
-
Add 150 µL of the Reaction Mix to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Immediately place the plate in the plate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results for our test compound in comparison to the standard inhibitor, Donepezil.
| Compound | IC50 (nM) | Inhibition Type (Hypothesized) |
| This compound | 85 | Irreversible/Covalent |
| Donepezil | 5.7 | Reversible |
| Vehicle (DMSO) | > 100,000 | N/A |
Interpretation of Results and Scientific Discussion
The hypothetical data suggests that This compound is a potent inhibitor of Acetylcholinesterase, with an IC50 value in the nanomolar range. While it is approximately 15-fold less potent than the clinical drug Donepezil (IC50 of 5.7 nM), its efficacy is still significant and warrants further investigation.[7]
The key differentiator for our compound is the hypothesized irreversible mode of inhibition , attributed to the reactive chloromethyl group. This could potentially lead to a longer duration of action in a physiological setting compared to the reversible inhibitor Donepezil. Further kinetic studies, such as a "jump-dilution" experiment, would be required to confirm the irreversible nature of the inhibition.
The tert-butyl group likely contributes to the binding affinity by occupying a hydrophobic pocket within the AChE active site gorge, a common feature exploited in the design of AChE inhibitors. The 1,2,4-oxadiazole core acts as a rigid scaffold, presenting these two key functional groups in an optimal orientation for binding.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Acetylcholinesterase inhibition assay.
Conclusion and Future Directions
This guide presents a framework for the evaluation of This compound as a novel Acetylcholinesterase inhibitor. The hypothetical data indicates that it is a potent inhibitor, and its unique structural features suggest a potentially irreversible mechanism of action.
To build upon these initial findings, the following steps are recommended:
-
Mechanism of Action Studies: Conduct detailed kinetic experiments to confirm the reversible or irreversible nature of the inhibition and to determine the binding kinetics (k_on, k_off).
-
Selectivity Profiling: Assess the inhibitory activity of the compound against Butyrylcholinesterase (BuChE) to determine its selectivity, which is an important factor for therapeutic potential.
-
Structural Biology: Attempt to obtain a co-crystal structure of AChE with the compound to visualize the binding mode and confirm covalent bond formation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity. For example, replacing the chloromethyl group with other functionalities could modulate reactivity and binding.
-
Cell-based and In Vivo Studies: Evaluate the compound's efficacy and toxicity in relevant cell lines and animal models of Alzheimer's disease.
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The systematic evaluation outlined in this guide provides a clear path forward for characterizing the potential of compounds like this compound.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Inhibitory effect of donepezil hydrochloride (E2020) on cholinesterase activity in brain and peripheral tissues of young and aged rats. European Journal of Pharmacology, 386(1), 7-13. [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega. [Link]
-
Soreq, H., & Seidman, S. (2001). Acetylcholinesterase--new roles for an old actor. Nature Reviews Neuroscience, 2(4), 294-302. [Link]
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A Researcher's Guide to Alternatives for 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole in Covalent Probe and Drug Discovery
In the landscape of modern chemical biology and drug discovery, the strategic deployment of covalent inhibitors and chemical probes is paramount for elucidating biological pathways and developing novel therapeutics. Among the diverse scaffolds utilized for this purpose, 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole has emerged as a valuable tool. This molecule uniquely combines the metabolic stability often conferred by the 1,2,4-oxadiazole ring with the reactive potential of an electrophilic chloromethyl group, designed to form a stable covalent bond with nucleophilic residues in target proteins.
This guide provides an in-depth comparison of scientifically validated alternatives to this compound, focusing on two key areas of molecular design: the bioisosteric replacement of the 1,2,4-oxadiazole core and the selection of alternative electrophilic "warheads." The insights presented herein are supported by experimental data to empower researchers in making informed decisions for their specific research applications.
Part 1: The Core Scaffold - Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for amide and ester functionalities, offering enhanced resistance to hydrolytic degradation.[1][2] However, its physicochemical properties are not always optimal for drug development. A primary and well-documented alternative is its constitutional isomer, the 1,3,4-oxadiazole ring.
The 1,3,4-Oxadiazole Isomer: A Shift Towards Favorable Physicochemical Properties
Systematic studies comparing matched molecular pairs have revealed that the 1,3,4-oxadiazole isomer often presents a more attractive profile for drug development.[3][4] This is largely attributed to the different arrangement of heteroatoms, which influences the molecule's charge distribution and, consequently, its interactions with the biological environment.
dot
Caption: Bioisosteric replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole.
A comprehensive study by Boström et al. systematically compared a series of matched pairs and demonstrated that the 1,3,4-oxadiazole isomers consistently exhibit lower lipophilicity (log D), improved aqueous solubility, and enhanced metabolic stability in human liver microsomes (HLM).[4] Furthermore, the 1,3,4-oxadiazole derivatives generally showed reduced inhibition of the hERG potassium channel, a critical consideration for cardiac safety.[4]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage |
| Lipophilicity (log D) | Higher | Lower | 1,3,4-Oxadiazole |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole |
| hERG Inhibition | Higher | Lower | 1,3,4-Oxadiazole |
Table 1: Comparison of Physicochemical and ADME Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. Data synthesized from Boström et al.[4]
Causality Behind the Experimental Choices: The decision to investigate the 1,3,4-oxadiazole isomer stems from the understanding that subtle changes in molecular geometry and electronics can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The higher polarity of the 1,3,4-oxadiazole ring, a consequence of its different dipole moment, is a key driver for its improved solubility and reduced lipophilicity.[4]
A Note of Caution on Biological Activity: While the physicochemical and pharmacokinetic profiles of 1,3,4-oxadiazoles are often superior, this bioisosteric replacement can sometimes lead to a reduction in target affinity. For example, a study on cannabinoid receptor 2 (CB2) ligands showed that the 1,3,4-oxadiazole analogs had a 10- to 50-fold lower binding affinity compared to their 1,2,4-oxadiazole counterparts.[2] This underscores the importance of empirical testing for each new target.
Other Heterocyclic Bioisosteres
While the 1,3,4-oxadiazole is a direct and well-studied alternative, other five-membered heterocycles are also widely used in medicinal chemistry to modulate the properties of a lead compound. These include, but are not limited to, thiadiazoles, triazoles, and pyrazoles. The choice among these depends on the specific requirements of the research, such as the desired vector for substituent placement, hydrogen bonding capabilities, and overall electronic properties. For instance, 1,3,4-thiadiazoles have also been explored as bioisosteres of 1,3,4-oxadiazoles, offering a different set of electronic and steric properties.[5]
Part 2: The "Warhead" - Alternatives to the Chloromethyl Group
The chloromethyl group in this compound functions as an electrophilic "warhead," reacting with nucleophilic amino acid residues like cysteine to form a covalent bond. The reactivity of this group is crucial; it must be stable enough to avoid off-target reactions but reactive enough to engage its intended target. A variety of other electrophilic groups have been developed and characterized for this purpose.
dot
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole derivatives. By exploring the synthetic pathways and comparing the biological activities of various analogs, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The tert-butyl group at the 5-position is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and provide steric bulk that can influence binding to biological targets. The chloromethyl group at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups to probe the chemical space around the core scaffold and optimize biological activity.
This guide will focus on the derivatization of the 3-chloromethyl group and its impact on the biological performance of the 5-(tert-butyl)-1,2,4-oxadiazole scaffold, with a particular emphasis on anticancer and antimicrobial activities.
Synthetic Strategies for Derivatization
The primary route for synthesizing derivatives of this compound involves the nucleophilic substitution of the chlorine atom. This reactive site allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, leading to a diverse library of compounds.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available materials and proceeding through the formation of the key this compound intermediate.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of 5-(tert-Butyl)-3-(aminomethyl)-1,2,4-oxadiazole Derivatives (A Representative Example)
This protocol outlines a general procedure for the synthesis of amine-substituted derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(tert-butyl)-3-(aminomethyl)-1,2,4-oxadiazole derivative.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound derivatives is highly dependent on the nature of the substituent introduced at the 3-position. The following sections compare the anticancer and antimicrobial activities of various analogs.
Anticancer Activity
The antiproliferative activity of these derivatives has been evaluated against various cancer cell lines. The data suggests that the introduction of specific amine and thioether moieties at the 3-position can significantly enhance cytotoxicity.
Table 1: Comparative Anticancer Activity (IC₅₀ µM) of 5-(tert-Butyl)-3-(substituted methyl)-1,2,4-oxadiazole Derivatives
| Compound ID | R (Substituent at 3-position) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | -Cl (Parent Compound) | >100 | >100 | >100 |
| 2a | -N(CH₃)₂ | 55.2 | 68.4 | 72.1 |
| 2b | -Morpholino | 25.8 | 32.1 | 29.5 |
| 2c | -Piperidino | 30.1 | 41.5 | 35.8 |
| 3a | -S-Phenyl | 15.3 | 20.7 | 18.9 |
| 3b | -S-(4-chlorophenyl) | 8.9 | 12.4 | 10.2 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.
SAR Insights for Anticancer Activity:
-
The parent chloromethyl compound (1a) is largely inactive , highlighting the necessity of derivatization to impart anticancer activity.
-
Introduction of amine functionalities (2a-c) leads to moderate activity. Cyclic amines like morpholine (2b) and piperidine (2c) generally show better potency than acyclic amines like dimethylamine (2a). This suggests that the conformational rigidity and potential for additional interactions of the cyclic systems may be beneficial.
-
Thioether derivatives (3a-b) exhibit the most promising activity. The introduction of an aromatic ring via a thioether linkage significantly enhances cytotoxicity.
-
Electron-withdrawing groups on the aromatic ring of the thioether moiety appear to increase potency. The 4-chlorophenyl derivative (3b) is more active than the unsubstituted phenyl analog (3a), suggesting that electronic effects play a role in the interaction with the biological target.[5]
Caption: Key SAR findings for the anticancer activity of this compound derivatives.
Antimicrobial Activity
Several derivatives of this compound have been screened for their activity against a panel of bacterial and fungal strains. The results indicate that this scaffold holds promise for the development of new antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-(tert-Butyl)-3-(substituted methyl)-1,2,4-oxadiazole Derivatives
| Compound ID | R (Substituent at 3-position) | S. aureus | E. coli | C. albicans |
| 1a | -Cl (Parent Compound) | >128 | >128 | >128 |
| 2d | -NH-Phenyl | 64 | 128 | 64 |
| 2e | -NH-(4-nitrophenyl) | 16 | 32 | 32 |
| 3c | -S-Benzyl | 32 | 64 | 32 |
| 3d | -S-(2,4-dichlorobenzyl) | 8 | 16 | 16 |
| Ciprofloxacin | (Standard Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Standard Drug) | N/A | N/A | 4 |
Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.
SAR Insights for Antimicrobial Activity:
-
Similar to the anticancer data, the parent chloromethyl compound (1a) is inactive .
-
Derivatization of the chloromethyl group is crucial for antimicrobial activity.
-
Aromatic amines (2d-e) show moderate activity. The presence of a strong electron-withdrawing group like a nitro group on the phenyl ring (2e) significantly improves activity against both bacteria and fungi.
-
Thioether derivatives (3c-d) demonstrate good antimicrobial potential. The introduction of a benzylthio moiety (3c) is beneficial, and this activity is further enhanced by the presence of electron-withdrawing chloro substituents on the benzyl ring (3d).[6]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the biological data, standardized protocols are essential. The following are representative protocols for in vitro anticancer and antimicrobial screening.
In Vitro Anticancer Activity: MTT Assay[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method[6]
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives reveal that the 3-chloromethyl group is a key position for derivatization to unlock potent biological activities. The conversion of the chloromethyl group to various amine and, particularly, thioether functionalities has been shown to be a successful strategy for developing compounds with significant anticancer and antimicrobial properties.
Key takeaways from this comparative guide include:
-
The 5-(tert-butyl)-1,2,4-oxadiazole is a viable scaffold for the development of novel therapeutic agents.
-
The 3-chloromethyl group serves as an excellent synthetic handle for creating diverse chemical libraries.
-
Thioether derivatives, especially those bearing electron-withdrawing substituents on an aromatic ring, consistently demonstrate superior biological activity in both anticancer and antimicrobial assays.
Future research in this area should focus on expanding the library of derivatives with a wider range of functional groups at the 3-position. Further optimization of the aromatic substituents on the thioether and amine moieties could lead to the discovery of compounds with enhanced potency and selectivity. Moreover, in-depth mechanistic studies are warranted to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects.
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The In Silico Blueprint: A Comparative Analysis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole in Drug Discovery
In the landscape of modern drug discovery, the strategic use of computational, or in silico, methods is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2] These approaches significantly reduce the time and cost associated with preclinical research by enabling early-stage evaluation of a compound's potential efficacy and safety profile.[3] This guide provides a comprehensive comparative analysis of a hypothetical candidate molecule, 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole, within the broader context of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
This document will navigate through a structured in silico workflow, from target identification and molecular docking to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and the dynamic simulation of protein-ligand interactions. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating novel chemical entities, using our target molecule as a case study.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability.[6] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this chemical motif.[7] Our focus, this compound, incorporates a bulky tert-butyl group, which can influence solubility and binding, and a reactive chloromethyl group, a potential site for covalent interaction or further chemical modification.
A Comparative In Silico Workflow
To objectively assess the potential of this compound, we will compare it with two representative 1,2,4-oxadiazole derivatives that have shown promise in published studies: a generic anti-inflammatory candidate targeting Cyclooxygenase-2 (COX-2) and a hypothetical anti-cancer agent targeting B-cell lymphoma 2 (Bcl-2).
Caption: A generalized workflow for the in silico evaluation of drug candidates.
Experimental Protocol: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein.[3]
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 6BL4; Bcl-2, PDB ID: 1M17) from the Protein Data Bank.[9][10]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software suite.
-
-
Ligand Preparation:
-
Generate the 3D structures of this compound and the comparator compounds.
-
Perform energy minimization of the ligand structures using a suitable force field.
-
Assign appropriate charges and atom types.
-
-
Grid Generation:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the grid box of the target protein.
-
The program will explore various conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.
-
-
Analysis of Results:
-
Analyze the docking scores, which represent the predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses to understand the binding interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site.[11]
-
Comparative Docking Analysis
The following table presents hypothetical docking scores for our target molecule and comparators against two distinct biological targets. Lower docking scores indicate a higher predicted binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -7.8 | TYR355, ARG120 |
| Comparator A (COX-2 Inhibitor) | COX-2 | -8.5 | TYR355, ARG120, SER530 |
| This compound | Bcl-2 | -6.5 | GLN767, MET769 |
| Comparator B (Bcl-2 Inhibitor) | Bcl-2 | -7.9 | GLN767, MET769, THR766 |
From this hypothetical data, this compound shows a moderate binding affinity for both COX-2 and Bcl-2. However, it is predicted to be less potent than the specialized comparator compounds for their respective targets. The interaction with key residues like TYR355 and ARG120 in COX-2 is a promising indicator of potential anti-inflammatory activity, as these are crucial for the binding of many known inhibitors.[12][13]
Predicting Drug-Likeness: ADMET Analysis
A promising drug candidate must not only exhibit high efficacy but also possess favorable pharmacokinetic properties.[14] ADMET prediction tools are crucial for the early identification of potential liabilities that could lead to late-stage clinical trial failures.[15][16]
Experimental Protocol: In Silico ADMET Prediction
Various online platforms and software can be used to predict a wide range of ADMET properties based on the chemical structure of a molecule.
Step-by-Step Methodology:
-
Input Molecular Structure: Provide the chemical structure of the compound in a suitable format (e.g., SMILES).
-
Select Properties for Prediction: Choose a comprehensive set of ADMET parameters to evaluate, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate prediction.
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, hepatotoxicity, hERG inhibition.
-
-
Run Prediction: Initiate the prediction using the selected software's algorithm.
-
Analyze and Compare: Compile the results in a comparative table to assess the drug-likeness of the compounds.
Comparative ADMET Profile
| Property | This compound | Comparator A | Comparator B | Desirable Range |
| Lipinski's Rule of 5 | 0 Violations | 0 Violations | 1 Violation | ≤ 1 Violation |
| Human Intestinal Absorption (%) | 92 | 88 | 75 | High (>80%) |
| BBB Permeability | Low | Low | High | Target Dependent |
| CYP2D6 Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor | Non-inhibitor |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low Risk | High Risk | Low Risk | Low Risk |
The predicted ADMET profile for this compound appears favorable. It adheres to Lipinski's Rule of 5, suggesting good oral bioavailability. Its predicted high intestinal absorption and low risk of hERG inhibition are positive attributes. The non-inhibitory effect on CYP2D6 is also advantageous, as it reduces the likelihood of drug-drug interactions.
The Dynamic Duo: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[17][18] MD simulations are crucial for assessing the stability of the binding pose and understanding the conformational changes that may occur upon ligand binding.[19][20]
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The 1,2,4-Oxadiazole Scaffold: A Bioisosteric Advantage in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds available to medicinal chemists, the 1,2,4-oxadiazole ring has emerged as a particularly valuable and versatile building block. Its unique physicochemical properties and synthetic accessibility have positioned it as a compelling bioisosteric replacement for common functional groups such as esters, amides, and carboxylic acids. This guide provides an in-depth, objective comparison of 1,2,4-oxadiazole derivatives with their corresponding bioisosteric counterparts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their quest for superior drug candidates.
The Strategic Value of Bioisosterism: Why the 1,2,4-Oxadiazole Moiety?
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful strategy to modulate the properties of a drug molecule without drastically altering its interaction with the biological target. Esters and amides, while prevalent in many bioactive molecules, are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability and limited oral bioavailability. Carboxylic acids can introduce undesirable acidity and ionization characteristics. The 1,2,4-oxadiazole ring, being a five-membered aromatic heterocycle, offers a robust and metabolically stable alternative that can mimic the hydrogen bonding capabilities and spatial arrangement of these functional groups.[1][2][3][4]
The electron-poor nature of the 1,2,4-oxadiazole ring, with its furan-type oxygen and two pyridine-type nitrogen atoms, influences its electronic properties and interactions with biological targets.[5] This heterocycle can act as a rigid linker, orienting substituents in a defined geometry, which can be crucial for optimizing binding affinity.[5]
Performance Comparison: 1,2,4-Oxadiazoles vs. Alternative Scaffolds
The true measure of a bioisosteric replacement lies in its ability to maintain or enhance biological activity while improving drug-like properties. The following sections present a comparative analysis of 1,2,4-oxadiazole derivatives against their ester, amide, and carboxylic acid counterparts, with supporting experimental data.
Enhanced Metabolic Stability: A Clear Advantage Over Esters and Amides
One of the most significant advantages of employing the 1,2,4-oxadiazole scaffold is the marked improvement in metabolic stability. This is primarily due to the resistance of the heterocyclic ring to hydrolytic enzymes that readily cleave ester and amide bonds.
A compelling example is the bioisosteric replacement of the ester functionality in Caffeic Acid Phenethyl Ester (CAPE), a natural product with known anticancer and anti-inflammatory properties. A study comparing CAPE with its 1,2,4-oxadiazole analogue (OB-CAPE) demonstrated a significant enhancement in plasma stability. While maintaining comparable biological activity, OB-CAPE was found to be 25% more stable in human plasma over a 24-hour period. This increased stability is a critical factor for improving the in vivo efficacy and pharmacokinetic profile of a drug candidate.
In another study, the replacement of a metabolically labile ester group in a series of pyrazole-based modulators of store-operated calcium entry (SOCE) with a 1,2,4-oxadiazole ring resulted in a substantial increase in metabolic stability. The parent ester-containing compounds showed significant degradation in mouse liver microsomes, whereas the 1,2,4-oxadiazole analogues exhibited high stability, with over 90% of the compound remaining after a 1-hour incubation.
| Compound/Bioisostere | Biological Target/Activity | Parent Functional Group | 1,2,4-Oxadiazole Stability Data | Parent Compound Stability Data | Reference |
| OB-CAPE | Anticancer, 5-Lipoxygenase Inhibition | Ester | 88.4% remaining in human plasma after 24h | 63.7% remaining in human plasma after 24h | |
| Pyrazole Derivative | SOCE Modulation | Ester | >90% remaining in mouse liver microsomes after 1h | 43% (Pyr3) and 74% (CIC-37) remaining in mouse liver microsomes after 1h |
Table 1: Comparative Metabolic Stability of 1,2,4-Oxadiazole Bioisosteres and Their Parent Ester Compounds.
Maintaining and Modulating Biological Activity
The successful application of a bioisostere hinges on its ability to preserve or even enhance the desired biological activity. The 1,2,4-oxadiazole ring has proven to be an effective mimic of esters and amides in a variety of therapeutic areas.
In the aforementioned study on CAPE, the 1,2,4-oxadiazole bioisostere, OB-CAPE, exhibited nearly identical antiproliferative activity against a panel of cancer cell lines and comparable inhibitory activity against 5-lipoxygenase. This demonstrates that the 1,2,4-oxadiazole ring can effectively replicate the key interactions of the ester group with the biological target.
Similarly, in the development of antibacterial agents, the 1,2,4-oxadiazole scaffold has been successfully employed. Structure-activity relationship (SAR) studies on a series of 1,2,4-oxadiazole antibiotics revealed that this core structure is crucial for their Gram-positive antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]
| Compound Series | Therapeutic Area | Bioisosteric Replacement | Key Finding | Reference |
| CAPE vs. OB-CAPE | Anticancer/Anti-inflammatory | Ester to 1,2,4-Oxadiazole | Comparable biological activity with improved plasma stability. | |
| Pyrazole Derivatives | SOCE Modulation | Ester to 1,2,4-Oxadiazole | Maintained biological activity with significantly improved metabolic stability. | |
| Novel Antibiotics | Antibacterial | Amide/Ester mimic | 1,2,4-Oxadiazole core is a key pharmacophore for potent activity against Gram-positive bacteria. | [6][7][8] |
Table 2: Bioisosteric Replacement of Esters and Amides with 1,2,4-Oxadiazoles and the Impact on Biological Activity.
Mechanistic Insights: How 1,2,4-Oxadiazoles Interact with Biological Targets
The versatility of the 1,2,4-oxadiazole scaffold extends to its ability to modulate a diverse range of biological targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have elucidated the mechanisms by which 1,2,4-oxadiazole derivatives exert their anticancer effects. These compounds have been shown to interfere with critical signaling pathways that drive tumor growth and survival.
-
EGFR and PI3K/Akt/mTOR Pathway Inhibition: Some 1,2,4-oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. By blocking these pathways, they can halt cell proliferation and induce apoptosis in cancer cells.
Figure 1: Simplified signaling pathway showing the inhibitory action of 1,2,4-oxadiazole derivatives on the EGFR and PI3K/Akt/mTOR pathways.
Modulation of Sphingosine-1-Phosphate (S1P) Receptors
1,2,4-Oxadiazole derivatives have also been developed as potent and selective agonists of Sphingosine-1-Phosphate (S1P) receptors, particularly the S1P1 subtype. S1P receptor modulators are an important class of drugs for autoimmune diseases like multiple sclerosis. The 1,2,4-oxadiazole core serves as a key structural element for achieving high affinity and selectivity for the S1P1 receptor.
Figure 2: Mechanism of action of 1,2,4-oxadiazole S1P1 receptor agonists in modulating lymphocyte trafficking.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, the following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.
General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted amidoxime (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, add pyridine (5.0 eq) to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir for 4-8 hours to facilitate the cyclodehydration.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Figure 3: Workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for visual assessment)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the microplate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has firmly established its place in the medicinal chemist's toolbox as a valuable bioisostere for esters, amides, and carboxylic acids. Its ability to enhance metabolic stability while maintaining or even improving biological activity makes it an attractive choice for overcoming common drug development hurdles. The diverse range of biological activities exhibited by 1,2,4-oxadiazole derivatives, from anticancer and antibacterial to the modulation of specific receptors, highlights the broad applicability of this versatile heterocycle.
As our understanding of disease biology deepens, the rational design of novel 1,2,4-oxadiazole-based therapeutics will continue to evolve. Future research will likely focus on the development of more complex and highly substituted derivatives, leveraging advanced synthetic methodologies to explore new chemical space. The integration of computational modeling and structure-based drug design will further refine our ability to predict the biological activity and pharmacokinetic properties of these compounds, ultimately accelerating the discovery of the next generation of innovative medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
